Vanin-1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19) |
InChI Key |
XXQGGYNRNJTVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Foundational & Exploratory
Vanin-1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, plays a pivotal role in regulating oxidative stress and inflammation. Its pantetheinase activity catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This function places Vanin-1 at a critical intersection of metabolic and inflammatory pathways, making it a compelling target for therapeutic intervention in a range of disorders, including inflammatory bowel disease (IBD). Vanin-1-IN-2 has emerged as a potent inhibitor of this enzyme, offering a valuable tool for both research and potential drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its biochemical activity, its impact on key signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of Pantetheinase Activity
The primary mechanism of action of this compound is the direct inhibition of the pantetheinase activity of Vanin-1. By blocking the active site of the enzyme, this compound prevents the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and, more critically, the biologically active aminothiol, cysteamine.
The discovery of this compound is part of a broader effort to develop potent and selective inhibitors of Vanin-1. It belongs to a series of pyrimidine carboxamides designed to improve upon earlier classes of inhibitors.[1][2]
Quantitative Inhibitory Activity
The potency of this compound and other key inhibitors is summarized in the table below. This data highlights the nanomolar efficacy of these compounds against human and murine Vanin-1.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Vanin-1 | 162 | [3] |
| PFI-653 (Vanin-1-IN-1) | Human Recombinant Vanin-1 | 6.85 | [4][5] |
| PFI-653 (Vanin-1-IN-1) | Human Plasma Vanin-1 | 9.0 | |
| PFI-653 (Vanin-1-IN-1) | Mouse Recombinant Vanin-1 | 24.5 | |
| PFI-653 (Vanin-1-IN-1) | Mouse Plasma Vanin-1 | 53.4 | |
| RR6 | Recombinant Vanin-1 | 540 | |
| RR6 | Human Serum Pantetheinase | 40 | |
| RR6 | Rat Serum Pantetheinase | 87 |
Impact on Key Signaling Pathways
The inhibition of Vanin-1 by this compound has significant downstream effects on cellular signaling, primarily through the modulation of the PPAR-γ and Akt pathways. These pathways are intricately linked to inflammation, oxidative stress, and metabolism.
Regulation of the PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial anti-inflammatory role. Vanin-1 activity, through the production of cysteamine, has been shown to antagonize PPAR-γ. By inhibiting Vanin-1, this compound effectively removes this suppressive effect, leading to enhanced PPAR-γ activity. This, in turn, helps to mitigate inflammatory responses.
The proposed mechanism involves the following steps:
-
Vanin-1 Inhibition: this compound blocks the pantetheinase activity of Vanin-1.
-
Reduced Cysteamine: This leads to decreased levels of cysteamine.
-
PPAR-γ Activation: The reduction in cysteamine alleviates the antagonism of PPAR-γ, allowing for its activation.
-
Anti-inflammatory Effects: Activated PPAR-γ translocates to the nucleus and regulates the transcription of genes involved in inflammation, leading to a reduction in pro-inflammatory mediators.
Modulation of the Akt Signaling Pathway in Hepatic Gluconeogenesis
Vanin-1 has been identified as a key activator of hepatic gluconeogenesis, the process of generating glucose in the liver. This effect is mediated through the regulation of the Akt signaling pathway. Overexpression of Vanin-1 leads to a reduction in phosphorylated Akt, a key molecule in the insulin signaling pathway that normally suppresses gluconeogenesis.
By inhibiting Vanin-1, this compound can potentially restore Akt phosphorylation, thereby suppressing hepatic glucose production. This suggests a therapeutic potential for Vanin-1 inhibitors in metabolic diseases such as type 2 diabetes.
The signaling cascade is as follows:
-
Vanin-1 Inhibition: this compound inhibits Vanin-1 activity.
-
Akt Phosphorylation: This leads to an increase in the phosphorylation of Akt.
-
Suppression of Gluconeogenesis: Phosphorylated Akt inhibits the expression of key gluconeogenic genes, such as G6Pase and PEPCK, leading to reduced hepatic glucose output.
Experimental Protocols
In Vitro Pantetheinase Activity Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound. It typically utilizes a fluorogenic substrate that, upon cleavage by Vanin-1, releases a fluorescent molecule.
Materials:
-
Recombinant human Vanin-1 enzyme
-
Fluorogenic substrate (e.g., a pantetheine analog linked to 7-amino-4-methylcoumarin [AMC] or 7-amino-4-trifluoromethylcoumarin)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing DTT, BSA, and a non-ionic detergent like Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microtiter plate.
-
Enzyme Addition: Add the Vanin-1 enzyme solution to each well at a predetermined final concentration.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
In Vivo TNBS-Induced Colitis Model
This animal model is widely used to evaluate the efficacy of anti-inflammatory compounds in the context of IBD. Trinitrobenzene sulfonic acid (TNBS) induces a T-cell-mediated immune response in the colon that mimics aspects of Crohn's disease.
Animals:
-
Male BALB/c mice (or other appropriate strain)
Materials:
-
TNBS solution (in ethanol)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Anesthesia
-
Catheters for intrarectal administration
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Induction of Colitis:
-
Anesthetize the mice.
-
Slowly administer TNBS solution intrarectally using a catheter.
-
Keep the mice in a head-down position for a short period to ensure retention of the TNBS solution.
-
-
Treatment:
-
Administer this compound or vehicle control to respective groups of mice at a predetermined dose and schedule (e.g., daily oral gavage or subcutaneous injection). Treatment can be prophylactic (starting before TNBS administration) or therapeutic (starting after).
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 3-7 for acute models), euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Colon tissue can also be used for myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA or qPCR).
-
Conclusion
This compound is a potent and specific inhibitor of Vanin-1 pantetheinase activity. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of critical signaling pathways involved in inflammation and metabolism, namely the PPAR-γ and Akt pathways. The detailed experimental protocols provided herein serve as a guide for the further investigation and characterization of this compound and other related inhibitors. The continued exploration of this compound and its mechanism of action holds significant promise for the development of novel therapeutics for inflammatory and metabolic diseases.
References
The Biological Activity of Vanin-1 and its Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][4] This enzymatic activity places Vanin-1 at the crossroads of coenzyme A biosynthesis, redox homeostasis, and inflammatory signaling. Consequently, Vanin-1 has emerged as a promising therapeutic target for a range of disorders, including inflammatory bowel disease, diabetes, and certain cancers. This technical guide provides a comprehensive overview of the biological activity of Vanin-1, the mechanism of its inhibitors, and the experimental methodologies used to assess its function.
Vanin-1: Mechanism of Action and Biological Role
Vanin-1's primary function is the enzymatic conversion of pantetheine. The products of this reaction, pantothenic acid and cysteamine, have significant downstream biological effects.
-
Pantothenic Acid (Vitamin B5): A vital precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids.
-
Cysteamine: A potent aminothiol that can influence the cellular redox state. At physiological concentrations, it can act as an antioxidant. However, at higher concentrations, it can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) synthesis, thereby potentially increasing oxidative stress.
The dual nature of cysteamine's effects highlights the complex role of Vanin-1 in maintaining cellular homeostasis. Dysregulation of Vanin-1 activity has been linked to increased oxidative stress and inflammation.
Signaling Pathways Involving Vanin-1
Vanin-1 is implicated in several signaling pathways, often in a context- and tissue-specific manner.
-
Oxidative Stress and Inflammation: Vanin-1 expression is often upregulated in response to pro-inflammatory stimuli and oxidative stress. It can antagonize the anti-inflammatory activity of peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Hepatic Gluconeogenesis: In the liver, Vanin-1 expression is induced during fasting and in states of insulin resistance. It promotes hepatic glucose production by modulating the Akt signaling pathway.
-
Cell Migration: Vanin-1 was initially identified for its role in the migration of bone marrow cells to the thymus.
Below is a simplified representation of the core Vanin-1 enzymatic pathway.
Caption: Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid and cysteamine, impacting CoA synthesis and redox balance.
Pharmacological Inhibition of Vanin-1
The development of specific Vanin-1 inhibitors has been crucial for elucidating its biological functions and for its validation as a therapeutic target.
Quantitative Data for Vanin-1 Inhibitors
While information on a specific compound named "Vanin-1-IN-2" is not publicly available, data for other well-characterized inhibitors have been reported.
| Inhibitor | Target Species | IC50 | Assay Type | Reference |
| RR6 | Human | 0.54 µM | Enzymatic | |
| Unnamed Inhibitor | Human | 3.4 nM | Biochemical | |
| Unnamed Inhibitor | Mouse | 1.5 nM | Biochemical | |
| example 25 [WO2018228934] | Human | 0.1 nM | Mass Spectrometry |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Experimental Protocols
The study of Vanin-1 biological activity involves a variety of in vitro and in vivo experimental approaches.
In Vitro Vanin-1 Activity Assay
This protocol describes a common method to measure the enzymatic activity of Vanin-1 in tissue homogenates or cell lysates.
Principle: This assay utilizes a fluorogenic substrate, pantothenate-AMC (7-amino-4-methylcoumarin), which upon cleavage by Vanin-1, releases the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the Vanin-1 activity.
Materials:
-
Tissue homogenate or cell lysate
-
Pantothenate-AMC substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
96-well or 384-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Add a known amount of protein from the homogenate or lysate to the wells of the microplate.
-
Initiate the reaction by adding the pantothenate-AMC substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction (change in fluorescence over time).
-
For inhibitor studies, pre-incubate the enzyme source with various concentrations of the inhibitor before adding the substrate.
Below is a workflow diagram for a typical in vitro Vanin-1 inhibitor screening experiment.
Caption: Workflow for determining the potency of a Vanin-1 inhibitor using a fluorescence-based assay.
In Vivo Models
Animal models are essential for understanding the physiological and pathological roles of Vanin-1 and for evaluating the efficacy of its inhibitors.
-
Vanin-1 Knockout Mice (Vnn1-/-): These mice lack the Vanin-1 gene and are a valuable tool for studying the consequences of its absence in various disease models. For instance, Vnn1-/- mice have shown increased resistance to oxidative stress.
-
Disease Models:
-
Colitis: Chemical-induced colitis models (e.g., using TNBS or DSS) are used to assess the role of Vanin-1 in intestinal inflammation.
-
Diabetes and Metabolic Syndrome: High-fat diet-induced obesity and genetic models of diabetes (e.g., db/db mice) are employed to study Vanin-1's role in hepatic gluconeogenesis and insulin resistance.
-
Kidney Disease: Models of acute kidney injury (e.g., ischemia-reperfusion) and chronic kidney disease are used to investigate the function of Vanin-1 in the kidney.
-
Experimental Procedure (General):
-
Select the appropriate animal model.
-
Administer the Vanin-1 inhibitor through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Induce the disease pathology.
-
Monitor relevant physiological and biochemical parameters (e.g., blood glucose, inflammatory markers, kidney function markers).
-
At the end of the study, collect tissues for histological analysis, gene expression studies, and measurement of Vanin-1 activity.
Conclusion
Vanin-1 is a multifaceted enzyme with significant implications for cellular metabolism, oxidative stress, and inflammation. The development of potent and selective inhibitors has provided valuable tools to probe its biological functions and has highlighted its potential as a therapeutic target. Further research into the tissue-specific roles of Vanin-1 and the continued development of novel inhibitors will be crucial for translating our understanding of Vanin-1 biology into new therapeutic strategies.
References
- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
The Function of Vanin-1-IN-2: A Technical Guide to a Potent Vanin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes. It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3][4] This enzymatic activity places Vanin-1 at the crossroads of coenzyme A metabolism, oxidative stress regulation, and inflammatory signaling.[5] Elevated Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, making it a compelling target for therapeutic intervention. Vanin-1-IN-2 is a potent and selective small molecule inhibitor of Vanin-1, belonging to a series of pyrimidine carboxamides developed for the therapeutic modulation of this enzyme. This guide provides an in-depth technical overview of the function of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it influences.
Core Function and Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the Vanin-1 enzyme. By binding to the active site of Vanin-1, it blocks the hydrolysis of its natural substrate, pantetheine. This inhibition leads to a reduction in the production of pantothenic acid and, more significantly, cysteamine. The downstream effects of this compound are primarily mediated by the reduction of cysteamine levels, which in turn modulates oxidative stress and inflammatory pathways.
Data Presentation: Quantitative Analysis of Vanin-1 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant inhibitors, providing a comparative overview of their potency and selectivity.
| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| This compound | Human Vanin-1 | Biochemical (Fluorescent Substrate) | 162 nM | N/A | N/A | |
| RR6 | Recombinant Vanin-1 | Biochemical | 540 nM | N/A | Selective for Vanin-1 | |
| Human Serum Pantetheinase | Biochemical | 40 nM | N/A | |||
| Bovine Serum Pantetheinase | Biochemical | 41 nM | N/A | |||
| Rat Serum Pantetheinase | Biochemical | 87 nM | N/A | |||
| BI-4122 | Human Vanin-1 | Biochemical | 0.3 nM | N/A | Favorable selectivity against a panel of 268 kinases and 68 other enzymes/receptors | |
| Human Vanin-2 | Biochemical | 1.5 nM | N/A | |||
| Human Whole Blood | Cell-based | 2 nM | N/A | |||
| OMP-7 (Vanin-1-IN-3) | Vanin-1 | Biochemical | 38 nM | N/A | N/A | |
| X-17 | Vanin-1 | Protein, Cell, and Tissue-based | Potent Inhibition | N/A | N/A |
N/A: Not Available in the cited sources.
Signaling Pathways Modulated by Vanin-1 Inhibition
The inhibition of Vanin-1 by molecules like this compound has significant downstream effects on key cellular signaling pathways, primarily related to oxidative stress and inflammation.
Vanin-1 and Oxidative Stress
Vanin-1 activity is intrinsically linked to cellular redox homeostasis. The product of pantetheine hydrolysis, cysteamine, can be oxidized to cystamine, which inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. By inhibiting Vanin-1, this compound reduces cysteamine production, thereby relieving the inhibition of γ-GCS and leading to increased cellular GSH levels. This enhancement of the primary cellular antioxidant defense system contributes to increased resistance to oxidative stress.
Caption: Vanin-1's role in oxidative stress modulation.
Vanin-1, PPARγ, and NF-κB Signaling in Inflammation
Vanin-1 plays a significant role in regulating inflammatory responses, in part through its interplay with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB). Vanin-1 activity can lead to the suppression of PPARγ, a nuclear receptor with well-established anti-inflammatory properties. By inhibiting Vanin-1, this compound can lead to the upregulation and increased activity of PPARγ. Activated PPARγ can, in turn, inhibit the pro-inflammatory NF-κB signaling pathway, resulting in a dampened inflammatory response.
Caption: Vanin-1's influence on inflammatory signaling.
Experimental Protocols
Vanin-1 Enzyme Inhibition Assay (Fluorescent Method)
This protocol is adapted from methodologies used in the discovery and characterization of pyrimidine carboxamide-based Vanin-1 inhibitors.
Materials:
-
Recombinant human Vanin-1 enzyme
-
This compound or other test compounds
-
Fluorescent substrate: pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35
-
384-well black microtiter plates
-
Fluorescent plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Add 20 µL of recombinant human Vanin-1 (final concentration ~0.6 nM) to each well.
-
Initiate the enzymatic reaction by adding 20 µL of pantothenate-AMC substrate (final concentration ~0.5 µM).
-
Immediately place the plate in a fluorescent plate reader pre-set to 25°C.
-
Monitor the increase in fluorescence intensity over 60 minutes.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Vanin-1 Inhibition Assay
This protocol outlines a general method for assessing the inhibition of Vanin-1 in a cellular context.
Materials:
-
Human intestinal epithelial cell line (e.g., HT-29) or other cells endogenously expressing Vanin-1.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS).
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, reagents for measuring intracellular GSH).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response or oxidative stress by adding a pro-inflammatory stimulus (e.g., TNF-α) or an oxidizing agent.
-
Incubate for a further period to allow for the cellular response (e.g., 6-24 hours).
-
Collect the cell culture supernatant and/or lyse the cells.
-
Analyze the collected samples for relevant endpoints:
-
Inflammation: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using ELISA.
-
Oxidative Stress: Measure intracellular glutathione (GSH) levels in the cell lysates.
-
-
Determine the dose-dependent effect of this compound on the measured endpoints.
Experimental and Logical Workflows
High-Throughput Screening (HTS) Workflow for Vanin-1 Inhibitor Discovery
The discovery of novel enzyme inhibitors like this compound typically follows a structured high-throughput screening cascade.
Caption: A typical workflow for discovering Vanin-1 inhibitors.
Conclusion
This compound is a potent and valuable research tool for investigating the biological roles of Vanin-1. Its function as a competitive inhibitor of pantetheinase activity allows for the targeted modulation of downstream pathways involved in oxidative stress and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further investigation into the therapeutic potential of Vanin-1 inhibition is warranted, with compounds like this compound serving as critical probes in this endeavor.
References
- 1. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1: Its Physiological Function and Role in Diseases [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
Vanin-1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of a potent and selective Vanin-1 inhibitor, referred to herein as Vanin-1-IN-2. This name is used as a placeholder for the pyrimidine carboxamide series of inhibitors developed by Pfizer, with a specific focus on the preclinical candidate identified as compound 3 in key publications.[1][2][3] This document details the scientific journey from initial high-throughput screening to the identification of a clinical candidate, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction to Vanin-1 as a Therapeutic Target
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[4][5] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. While pantothenic acid is a precursor for the essential cofactor Coenzyme A, cysteamine is a potent aminothiol that can influence the cellular redox state. Vanin-1 is highly expressed in the liver, kidneys, and gastrointestinal tract.
Emerging research has implicated Vanin-1 in various pathological processes, particularly those involving inflammation and oxidative stress. Upregulation of Vanin-1 has been observed in inflammatory bowel disease (IBD), such as ulcerative colitis. This has made Vanin-1 an attractive therapeutic target for the development of novel anti-inflammatory agents. The inhibition of Vanin-1 is hypothesized to mitigate inflammation by modulating the downstream effects of its enzymatic products.
Discovery of the Pyrimidine Carboxamide Series
The journey to identify this compound began with a high-throughput screening campaign that identified a diaryl ketone series as initial hits. While a probe from this series helped to build confidence in the therapeutic potential of Vanin-1 inhibition, concerns over the metabolic stability of the ketone moiety prompted further medicinal chemistry efforts.
This led to the successful replacement of the ketone with a pyrimidine carboxamide scaffold. This new series, derived from cyclic secondary amines, demonstrated potent and competitive inhibition of Vanin-1. Extensive characterization using biophysical methods and X-ray crystallography guided the optimization of these compounds.
Through a systematic optimization of potency, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, compound 3 was identified as a suitable candidate for preclinical development. Another promising compound from this series, (S)-1, exhibited excellent properties but was ultimately deprioritized due to its propensity to exist as an amorphous solid, whereas compound 2 (the des-methyl analogue of (S)-1) was more readily crystallized and was scaled up for toxicology studies.
Synthesis of this compound (Compound 3)
The synthesis of the pyrimidine carboxamide series of Vanin-1 inhibitors has been described in Pfizer's patents and publications. The following is a representative synthetic route for a key intermediate and the final amide coupling to generate compounds of this class.
Experimental Protocol: Synthesis of a Key Amine Intermediate
A common feature of the advanced inhibitors is a spirocyclic amine moiety. The synthesis of these complex amines is a critical part of the overall synthetic strategy. While the exact synthesis of the specific spiroamine in compound 3 is detailed in the supporting information of the primary publication, a general approach involves multi-step sequences to construct the intricate ring systems.
Experimental Protocol: Amide Bond Formation
The final step in the synthesis of the pyrimidine carboxamide inhibitors typically involves the coupling of a 2-chloropyrimidine-5-carboxylic acid with the desired cyclic secondary amine.
Step 1: Activation of the Carboxylic Acid
To a solution of 2-chloropyrimidine-5-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent is added. Common coupling agents used for this type of transformation include T3P (propylphosphonic anhydride). The reaction is typically run at room temperature.
Step 2: Amide Coupling
The desired cyclic secondary amine (e.g., a spirocyclic amine) is then added to the activated carboxylic acid solution, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by a suitable analytical technique like LC-MS.
Step 3: Work-up and Purification
Upon completion, the reaction is quenched with water or an aqueous bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to afford the final pyrimidine carboxamide inhibitor.
Biological Activity and Data
The pyrimidine carboxamide series, including the preclinical candidate 3 , has demonstrated potent and selective inhibition of Vanin-1. The biological activity has been characterized at the enzymatic, cellular, and in vivo levels.
Table 1: In Vitro Inhibitory Activity
| Compound | Human Vanin-1 IC50 (nM) |
| 3 | [Data not publicly available in this format] |
| (S)-1 | [Data not publicly available in this format] |
| 2 | [Data not publicly available in this format] |
Note: Specific IC50 values for individual compounds from the primary publications are often presented in ranges or graphical form. For precise values, consulting the source material is recommended.
Experimental Protocol: In Vitro Vanin-1 Inhibition Assay
The inhibitory activity of the compounds against human recombinant VNN1 enzyme can be determined using a fluorescent probe-based assay.
Materials:
-
Human recombinant VNN1 enzyme
-
Fluorescent probe (e.g., PA-AFC)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl buffer at pH 7.4)
-
96-well black plates
Procedure:
-
Dilute the test compounds to various concentrations in the assay buffer.
-
Add a solution of the human recombinant VNN1 enzyme to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent probe PA-AFC to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Vanin-1 Signaling Pathway
The following diagram illustrates the enzymatic function of Vanin-1 and its role in generating cysteamine, which can influence cellular redox balance.
Caption: Enzymatic activity of Vanin-1 at the cell membrane.
Inhibitor Discovery Workflow
The diagram below outlines the general workflow for the discovery and optimization of Vanin-1 inhibitors.
Caption: Workflow for the discovery of Vanin-1 inhibitors.
Conclusion
The discovery of the pyrimidine carboxamide series of Vanin-1 inhibitors, culminating in the identification of a preclinical candidate, represents a significant advancement in the pursuit of novel treatments for inflammatory diseases. This technical guide has provided a comprehensive overview of the discovery process, synthetic methodologies, and biological evaluation of these promising compounds. The detailed information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Vanin-1 inhibition.
References
- 1. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 5. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Vanin-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that plays a pivotal role in modulating oxidative stress and inflammatory responses.[1] As a pantetheinase, its primary function is the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2] This enzymatic activity is crucial in various physiological and pathological processes, making Vanin-1 an attractive therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Vanin-1 inhibitors, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways regulated by Vanin-1.
Structure-Activity Relationship of Vanin-1 Inhibitors
The development of potent and selective Vanin-1 inhibitors is a key focus in harnessing its therapeutic potential. The SAR of these inhibitors reveals critical insights into the chemical moieties essential for effective binding and inhibition. A variety of chemical scaffolds have been explored, from pantetheine analogues to heterocyclic compounds.
Key Inhibitor Classes and their SAR
-
Pyrimidine Carboxamides: This class of inhibitors, which includes Vanin-1-IN-2 , has demonstrated significant potency. The core pyrimidine carboxamide structure serves as a crucial scaffold for interaction with the active site of Vanin-1. Modifications to the peripheral groups have been shown to significantly impact inhibitory activity. For instance, the specific substitutions on the pyrimidine and carboxamide moieties in this compound contribute to its nanomolar efficacy.[4]
-
Pantetheine Analogues: RR6 is a well-characterized competitive and reversible inhibitor of Vanin-1. Its structure mimics the natural substrate, pantetheine, allowing it to bind effectively to the enzyme's active site. The potency of RR6 underscores the importance of the pantetheine backbone for inhibitor design.
-
Derivatives of RR6: Further optimization of the RR6 structure has led to the development of even more potent inhibitors like OMP-7 (also known as Vanin-1-IN-3). OMP-7, which features a trifluoromethoxy group at the para-position of the phenyl ring, exhibits approximately 20 times greater activity than RR6. This highlights the significant influence of aromatic substitutions on the inhibitor's potency.
-
Thiazole Carboxamides: The compound X17 belongs to this class and has shown potent anti-inflammatory and antioxidant effects. The thiazole carboxamide core represents a distinct scaffold that can be further explored for the development of novel Vanin-1 inhibitors.
-
Other Heterocyclic Compounds: PFI-653 (Vanin-1-IN-1) is another potent inhibitor with a distinct heterocyclic structure, demonstrating that diverse chemical frameworks can achieve high-affinity binding to Vanin-1.
Quantitative Data of Vanin-1 Inhibitors
The following table summarizes the inhibitory activities of key Vanin-1 inhibitors against various forms of the enzyme. This data provides a quantitative basis for comparing the potencies of different chemical scaffolds.
| Inhibitor Name | Alias | Chemical Class | Target | IC50 (nM) | Reference |
| This compound | - | Pyrimidine Carboxamide | Vanin-1 | 162 | |
| RR6 | - | Pantetheine Analogue | Recombinant Vanin-1 | 540 | |
| Human Serum Pantetheinase | 40 | ||||
| Bovine Serum Pantetheinase | 41 | ||||
| Rat Serum Pantetheinase | 87 | ||||
| OMP-7 | Vanin-1-IN-3 | RR6 Derivative | Human Serum Vanin-1 | 38 | |
| PFI-653 | Vanin-1-IN-1 | Pyrimidine Carboxamide | Human Recombinant Vanin-1 | 6.85 | |
| Human Plasma Vanin-1 | 9.0 | ||||
| Mouse Recombinant Vanin-1 | 24.5 | ||||
| Mouse Plasma Vanin-1 | 53.4 |
Experimental Protocols
The evaluation of Vanin-1 inhibitors relies on robust and sensitive assays to measure the enzyme's pantetheinase activity. Fluorogenic and bioluminogenic probe-based assays are the most common methods employed.
In Vitro Vanin-1 Activity Assay using a Fluorogenic Substrate
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant human Vanin-1 using a fluorogenic substrate.
Materials:
-
Recombinant Human Vanin-1 Enzyme
-
Fluorogenic Substrate (e.g., Pantothenate-7-amino-4-methylcoumarin, Pantothenate-AMC)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35)
-
Test Inhibitors dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant human Vanin-1 enzyme to the desired final concentration (e.g., 0.6 nM) in pre-chilled assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 0.5 µM) in assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1 µL) of the diluted test inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the diluted Vanin-1 enzyme solution (e.g., 20 µL) to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 20 µL) to each well.
-
The final reaction volume is typically around 41 µL.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation: 360 nm / emission: 440 nm for AMC).
-
Monitor the fluorescence intensity over time (e.g., for 60 minutes) at a constant temperature (e.g., 25°C).
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Vanin-1 Activity Assay using a Bioluminescent Probe
This protocol outlines a method to assess the inhibitory effect of compounds on Vanin-1 activity in a cellular context using a bioluminescent probe.
Materials:
-
Cells expressing Vanin-1 (e.g., HT-29 cells)
-
Bioluminescent Probe (e.g., PA-AL)
-
Cell culture medium and supplements
-
Test Inhibitors dissolved in a vehicle compatible with cell culture
-
96-well white, clear-bottom cell culture plates
-
In vivo imaging system or a luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the Vanin-1 expressing cells under standard conditions.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors.
-
Incubate the cells with the inhibitors for a predetermined period (e.g., 30 minutes) at 37°C.
-
-
Probe Addition and Signal Detection:
-
Prepare a working solution of the bioluminescent probe (e.g., 20 µM PA-AL) in a suitable buffer or medium.
-
Add the probe solution to each well.
-
Immediately measure the bioluminescence signal using an in vivo imaging system or a luminometer. The exposure time will depend on the signal intensity.
-
-
Data Analysis:
-
Quantify the bioluminescence intensity for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Vanin-1 is implicated in several critical signaling pathways that link metabolic processes to inflammation and oxidative stress. Understanding these pathways is essential for elucidating the mechanism of action of Vanin-1 inhibitors.
Vanin-1 Metabolic Pathway and its Impact on Glutathione Homeostasis
Vanin-1's enzymatic activity directly influences the cellular redox state by modulating the levels of glutathione (GSH), a major cellular antioxidant.
Caption: Vanin-1 hydrolyzes pantetheine, impacting glutathione levels and oxidative stress.
Vanin-1, NF-κB, and PPARγ Signaling Crosstalk in Inflammation
Vanin-1 expression and activity are intertwined with key inflammatory signaling pathways, including the NF-κB and PPARγ pathways.
Caption: Vanin-1 modulates inflammatory responses through NF-κB and PPARγ pathways.
Experimental Workflow for Vanin-1 Inhibitor Screening
The process of identifying and characterizing new Vanin-1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
References
The Role of Vanin-1 in Inflammatory Diseases: A Technical Guide for Researchers
Abstract
Vascular Non-Inflammatory Molecule-1 (Vanin-1 or VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a critical, yet complex, role in the landscape of inflammatory diseases.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[3][4][5] This enzymatic function positions Vanin-1 at the crossroads of metabolism and oxidative stress, directly influencing tissue responses to inflammatory stimuli. Emerging evidence highlights a predominantly pro-inflammatory role for Vanin-1, particularly in the gut and skin, by modulating glutathione (GSH) homeostasis and antagonizing the anti-inflammatory activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Upregulation of Vanin-1 has been documented in several human inflammatory conditions, including Inflammatory Bowel Disease (IBD) and psoriasis, making it a promising biomarker and a potential therapeutic target. This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative data related to Vanin-1's function in inflammatory diseases, along with detailed experimental protocols for its study.
Core Function and Enzymatic Pathway of Vanin-1
Vanin-1 is highly expressed on epithelial cells in organs such as the intestine, kidney, and liver. Its primary recognized function is its pantetheinase activity. The enzyme anchors to the cell surface via a GPI moiety and acts on extracellular pantetheine.
The core enzymatic reaction is the hydrolysis of pantetheine to yield two key products:
-
Pantothenic Acid (Vitamin B5): A precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.
-
Cysteamine: A potent aminothiol that directly influences the cellular redox environment.
Key Signaling Pathways in Inflammation
Vanin-1's influence on inflammation is not direct but is mediated by its enzymatic products and their downstream effects on critical regulatory pathways. The primary mechanisms involve the modulation of cellular redox balance and the antagonism of nuclear receptor signaling.
The Vanin-1/Cysteamine/GSH Axis and Oxidative Stress
The production of cysteamine by Vanin-1 is a key event in regulating tissue oxidative stress. In Vanin-1 deficient mice, the absence of cysteamine leads to enhanced activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. This results in elevated endogenous GSH stores, the most abundant cellular antioxidant. Consequently, Vanin-1 knockout mice exhibit significant resistance to oxidative injury and display reduced tissue inflammation in response to systemic oxidative stress. Conversely, the presence and activity of Vanin-1 can deplete GSH stores through cysteamine, making tissues more susceptible to oxidative damage and promoting a pro-inflammatory environment.
Antagonism of PPAR-γ: Licensing Inflammation
A pivotal pro-inflammatory mechanism of Vanin-1 involves its antagonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties. Studies have shown that Vanin-1 prevents the nuclear translocation of PPAR-γ in intestinal epithelial cells. By sequestering PPAR-γ from the nucleus, Vanin-1 effectively removes a critical brake on inflammatory gene expression. This "licenses" the production of inflammatory mediators, such as cytokines and chemokines, upon cellular stress. This mechanism is central to its role in colitis, where Vanin-1 deficiency is protective; a phenotype that can be reversed by the administration of a PPAR-γ antagonist.
References
Vanin-1-IN-2 and its Impact on Cysteamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating tissue responses to stress.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][3] This enzymatic activity is the primary source of free cysteamine in tissues.[3] Cysteamine is a biologically active molecule that can modulate cellular redox homeostasis, notably by inhibiting the activity of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the synthesis of the major cellular antioxidant, glutathione (GSH). Consequently, inhibition of Vanin-1 is a promising therapeutic strategy for conditions associated with oxidative stress and inflammation. This technical guide provides an in-depth overview of the effects of Vanin-1 inhibition, with a focus on the pyrimidine carboxamide inhibitor Vanin-1-IN-2, on cysteamine levels and associated downstream pathways.
This compound: A Potent Inhibitor of Vanin-1
This compound is a potent inhibitor of Vanin-1, belonging to a series of pyrimidine carboxamides. While specific data on this compound's direct in vivo effect on cysteamine levels are not publicly available, its potent enzymatic inhibition strongly suggests a significant reduction in cysteamine production. A closely related compound from the same chemical series has demonstrated efficacy in a mouse model of colitis, a condition where the Vanin-1/cysteamine pathway is implicated.
Quantitative Data on Vanin-1 Inhibition
The inhibitory potential of this compound and a related pyrimidine carboxamide are summarized below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human Vanin-1 | 162 | Biochemical Assay | |
| Compound 3 (Pyrimidine Carboxamide Series) | Human Vanin-1 | 3.4 | Biochemical Assay | |
| Compound 3 (Pyrimidine Carboxamide Series) | Mouse Vanin-1 | 1.5 | Biochemical Assay |
The Vanin-1 Signaling Pathway and the Role of Inhibition
The enzymatic activity of Vanin-1 is a critical control point for cellular cysteamine levels, which in turn influences the glutathione-mediated antioxidant defense system. Inhibition of Vanin-1 is hypothesized to block the production of cysteamine, thereby preventing the inhibition of γ-GCS and leading to increased GSH stores and enhanced resistance to oxidative stress.
Experimental Protocols
Pantetheinase Activity Assay
This protocol is adapted from a method used for the in vitro characterization of Vanin-1 inhibitors.
Materials:
-
Recombinant human or mouse Vanin-1
-
Vanin-1 inhibitor (e.g., this compound) dissolved in DMSO
-
Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) substrate
-
Reaction Buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the Vanin-1 inhibitor in DMSO.
-
Add 1 µL of the inhibitor solution to each well of a 384-well plate.
-
Add 20 µL of Vanin-1 solution to each well (final concentration of 0.6 nM for human and 20–50 nM for murine Vanin-1).
-
Initiate the enzymatic reaction by adding 20 µL of pantothenate-AMC substrate (final concentration of 0.5 µM for human and 2.5 µM for murine Vanin-1).
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Monitor the change in fluorescence over time (excitation: 360 nm / emission: 440 nm) for 60 minutes.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
Measurement of Cysteamine Levels in Tissues
This protocol is based on HPLC with electrochemical detection, a sensitive method for quantifying thiols in biological samples.
Materials:
-
Tissue samples
-
Homogenization buffer
-
Tributylphosphine (for reduction of disulfides)
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Cysteamine standards
Procedure:
-
Rapidly excise and freeze tissues in liquid nitrogen to prevent post-mortem production of cysteamine.
-
Homogenize the frozen tissue in an appropriate buffer on ice.
-
To measure total cyst(e)amine, treat the homogenate with tributylphosphine to reduce any cystamine to cysteamine.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the thiols on a reversed-phase column using an appropriate mobile phase.
-
Detect cysteamine using an electrochemical detector.
-
Quantify the cysteamine concentration by comparing the peak area to a standard curve generated with known concentrations of cysteamine.
Glutamate-Cysteine Ligase (GCL) Activity Assay
This assay measures the activity of the rate-limiting enzyme in GSH synthesis, which is indirectly affected by cysteamine levels.
Materials:
-
Cell or tissue lysates
-
GCL reaction buffer containing L-glutamate and L-cysteine
-
HPLC system with electrochemical detection
-
γ-glutamylcysteine (γ-GC) standards
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
Determine the protein concentration of the lysates.
-
Incubate a known amount of protein with the GCL reaction buffer for a defined period at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., sulfosalicylic acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of γ-GC produced.
-
Calculate the GCL activity as nmol of γ-GC synthesized per minute per mg of protein.
In Vivo Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a Vanin-1 inhibitor in a preclinical model of disease, such as colitis.
Conclusion
This compound is a potent inhibitor of Vanin-1, and its mechanism of action strongly suggests that it will effectively reduce the production of cysteamine in tissues. While direct quantitative data on the effect of this compound on cysteamine levels are not yet in the public domain, the established link between Vanin-1 activity and cysteamine production, coupled with the demonstrated in vivo efficacy of related compounds, provides a strong rationale for its use in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of Vanin-1 inhibitors on their target and downstream biological pathways. Further investigation into the in vivo pharmacodynamics of this compound will be crucial to fully elucidate its therapeutic potential.
References
- 1. Optimization and application of glutamate cysteine ligase measurement in wildlife species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vanin-1 and Catalytic Products in Liver During Normal and Oxidative Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanin-1-IN-2 and its Effect on Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that plays a significant role in regulating oxidative stress.[1] Its enzymatic activity hydrolyzes pantetheine into pantothenic acid and cysteamine.[1] The subsequent oxidation of cysteamine to cystamine leads to the inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of the primary endogenous antioxidant, glutathione (GSH).[2] Consequently, inhibition of Vanin-1 is a promising therapeutic strategy for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the pyrimidine carboxamide Vanin-1 inhibitor, Vanin-1-IN-2, and its impact on glutathione metabolism. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways and workflows.
Introduction to Vanin-1 and its Role in Glutathione Metabolism
Vanin-1 is a key regulator of tissue redox homeostasis.[2] As a pantetheinase, it cleaves pantetheine to produce pantothenic acid (Vitamin B5) and cysteamine.[1] While pantothenic acid is a precursor for Coenzyme A, cysteamine is readily oxidized to its disulfide form, cystamine. Cystamine, in turn, inhibits γ-glutamylcysteine synthetase (γ-GCS), which catalyzes the first and rate-limiting step in the de novo synthesis of glutathione. This inhibition of GSH synthesis can lead to a depletion of cellular glutathione stores, rendering cells more susceptible to oxidative damage. Therefore, the activity of Vanin-1 is intrinsically linked to the cellular capacity to counteract oxidative stress.
Studies involving Vanin-1 knockout mice have demonstrated that the absence of Vanin-1 activity leads to increased γ-GCS activity and elevated glutathione stores, resulting in tissue resistance to oxidative injury. This foundational knowledge has spurred the development of pharmacological inhibitors of Vanin-1, such as this compound, with the aim of bolstering the endogenous antioxidant defense system.
This compound: A Pyrimidine Carboxamide Inhibitor
This compound belongs to a series of pyrimidine carboxamides designed as potent and selective inhibitors of Vanin-1. A compound from this series, described as a potent tool for in vitro and in vivo studies, has been characterized with a nanomolar inhibitory potency.
Quantitative Data
The following tables summarize the available quantitative data for a representative pyrimidine carboxamide Vanin-1 inhibitor, which provides a strong indication of the expected activity of this compound.
Table 1: Inhibitory Potency of a Pyrimidine Carboxamide Vanin-1 Inhibitor
| Target | IC50 (nM) |
| Human Vanin-1 | 3.4 |
| Mouse Vanin-1 | 1.5 |
| Data sourced from a study on a closely related pyrimidine carboxamide Vanin-1 inhibitor. |
Table 2: Effect of a Pyrimidine Carboxamide Vanin-1 Inhibitor on Cellular Glutathione Levels
| Cell Line | Treatment | Outcome |
| Human Renal Proximal Tubular Epithelial Cells (RPTECs) | Oxidative Stress (Hydrogen Peroxide or Menadione) + Vanin-1 Inhibitor | No significant change in the GSH/GSSG ratio compared to oxidative stress alone. |
| This particular study did not observe a protective effect on the GSH/GSSG ratio in their specific experimental model of acute kidney injury. |
It is important to note that while the direct inhibition of Vanin-1 by this class of compounds is potent, the downstream effect on glutathione levels can be context-dependent and may vary based on the specific cell type and the nature of the oxidative challenge. For instance, a different class of Vanin-1 inhibitors, thiazole carboxamides, has been shown to elevate colonic glutathione reserves in a mouse model of colitis, demonstrating the potential for Vanin-1 inhibitors to modulate glutathione metabolism in disease states.
Signaling Pathways and Experimental Workflows
Vanin-1 Signaling Pathway in Glutathione Metabolism
The following diagram illustrates the established mechanism by which Vanin-1 influences glutathione synthesis.
Caption: Vanin-1's role in glutathione metabolism.
Experimental Workflow for Assessing Vanin-1 Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of a Vanin-1 inhibitor like this compound.
Caption: Workflow for Vanin-1 inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on glutathione metabolism, adapted from published literature.
In Vitro Vanin-1 Activity Assay
This protocol is used to determine the IC50 of an inhibitor against recombinant Vanin-1.
-
Materials:
-
Recombinant human or mouse Vanin-1 enzyme
-
This compound (or other inhibitor) dissolved in DMSO
-
Pantothenate-AMC fluorescent substrate
-
Reaction buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35
-
384-well black microtiter plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 20 µL of Vanin-1 enzyme solution to each well (final concentration will depend on the enzyme batch, e.g., 0.6 nM for human Vanin-1).
-
Initiate the enzymatic reaction by adding 20 µL of the pantothenate-AMC substrate (final concentration e.g., 0.5 µM for human Vanin-1).
-
The total reaction volume should be 41 µL.
-
Immediately measure the fluorescence kinetics over 60 minutes at 25°C using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Glutathione (GSH/GSSG) Assay
This protocol measures the ratio of reduced to oxidized glutathione in cultured cells.
-
Materials:
-
Cultured cells (e.g., human renal proximal tubular epithelial cells - RPTECs)
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, menadione)
-
GSH/GSSG-Glo™ Assay kit (Promega) or similar
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce oxidative stress by adding an appropriate concentration of hydrogen peroxide or menadione for a defined duration (e.g., 1 hour).
-
Following treatment, lyse the cells and perform the GSH/GSSG assay according to the manufacturer's instructions. This typically involves two steps:
-
Measurement of total glutathione (GSH + GSSG).
-
Measurement of oxidized glutathione (GSSG) after quenching the free GSH.
-
-
Measure the luminescence using a plate reader.
-
Calculate the concentrations of total GSH and GSSG from a standard curve.
-
Determine the amount of reduced GSH by subtracting the GSSG from the total GSH.
-
Calculate the GSH/GSSG ratio for each treatment condition.
-
Conclusion
This compound, as a representative of the pyrimidine carboxamide class of inhibitors, demonstrates high potency against Vanin-1. The inhibition of this enzyme is a rational approach to enhance cellular glutathione levels and thereby protect against oxidative stress. While the direct in vitro inhibition is well-established, the in-cell and in vivo effects on glutathione metabolism can be influenced by the specific biological context. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other Vanin-1 inhibitors in various models of disease driven by oxidative stress. Further research is warranted to fully elucidate the therapeutic potential of modulating the Vanin-1/glutathione axis.
References
Vanin-1 Expression: A Comprehensive Technical Guide for Researchers
An In-depth Review of Vanin-1 Expression Across Diverse Cell Types, its Regulatory Mechanisms, and Associated Signaling Pathways.
Introduction
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, plays a pivotal role in various physiological and pathological processes. Functioning as a pantetheinase, VNN1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzymatic activity positions Vanin-1 at the crossroads of coenzyme A metabolism and cellular redox homeostasis, primarily through the regulation of glutathione (GSH) synthesis.[1] Its expression is dynamically regulated in numerous tissues and cell types, and its dysregulation is implicated in a spectrum of inflammatory and metabolic diseases. This technical guide provides a detailed overview of Vanin-1 expression in different cell types, the experimental methodologies to assess its expression, and the key signaling pathways it modulates.
Vanin-1 Expression in Different Cell and Tissue Types
Vanin-1 exhibits a broad but distinct expression pattern across various human tissues and cell types. Both mRNA and protein expression data confirm its presence in epithelial cells, hepatocytes, kidney proximal tubular cells, and various immune cells.
Quantitative mRNA Expression of Vanin-1
The following table summarizes the mRNA expression levels of VNN1 in various human tissues, as reported by the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The expression is reported in normalized Transcripts Per Million (nTPM).
| Tissue | nTPM (HPA + GTEx)[2] |
| Gallbladder | 179.9 |
| Small intestine | 147.7 |
| Liver | 105.8 |
| Kidney | 85.5 |
| Duodenum | 76.4 |
| Colon | 49.8 |
| Spleen | 25.7 |
| Bone marrow | 16.9 |
| Appendix | 14.8 |
| Lung | 8.7 |
| Stomach | 8.3 |
| Lymph node | 7.9 |
| Adipose tissue | 4.3 |
| Heart muscle | 0.8 |
| Brain | 0.1 |
Protein Expression of Vanin-1
Qualitative and semi-quantitative proteomics data from various sources indicate the protein expression of Vanin-1 in several cell types.
| Tissue/Cell Type | Expression Level | Key References |
| Liver (Hepatocytes) | High, particularly in centrilobular hepatocytes | [1][3] |
| Kidney (Proximal Tubular Cells) | High, expressed on the brush borders | |
| Intestine (Enterocytes) | High, mainly at the brush border | |
| Spleen | Moderate | |
| Blood Cells | Present in monocytes, neutrophils, and lymphocytes | |
| Thymus | Expressed by perivascular stromal cells |
Signaling Pathways Involving Vanin-1
Vanin-1 is intricately involved in several signaling pathways that govern cellular metabolism, oxidative stress, and inflammation.
Vanin-1 Enzymatic Activity and Glutathione Homeostasis
The primary function of Vanin-1 is its pantetheinase activity, which leads to the production of cysteamine. Cysteamine can be oxidized to cystamine, which in turn inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. This regulation of GSH levels is a critical mechanism by which Vanin-1 influences cellular redox status and the response to oxidative stress.
Transcriptional Regulation of Vanin-1
The expression of the VNN1 gene is regulated by several transcription factors, linking it to metabolic and inflammatory signaling.
-
PPAR-α: Peroxisome proliferator-activated receptor alpha (PPAR-α) is a key regulator of lipid metabolism. The VNN1 gene is a direct target of PPAR-α, and its expression is induced by PPAR-α agonists. Functional Peroxisome Proliferator Response Elements (PPREs) have been identified in the VNN1 promoter.
-
PGC-1α and HNF-4α: In the liver, the transcription of VNN1 is synergistically activated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and hepatocyte nuclear factor 4-alpha (HNF-4α). This links VNN1 expression to hepatic gluconeogenesis.
Vanin-1 and Inflammatory Signaling
Vanin-1 is also implicated in the modulation of key inflammatory pathways, including the NF-κB and Akt signaling pathways.
-
NF-κB Pathway: Vanin-1 can influence the activity of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. In some contexts, VNN1 expression is associated with increased NF-κB activation and the production of pro-inflammatory cytokines.
-
Akt Pathway: Vanin-1 has been shown to regulate the Akt signaling pathway. In the context of hepatic gluconeogenesis, VNN1-mediated effects are associated with the regulation of Akt phosphorylation.
Experimental Protocols for Vanin-1 Expression Analysis
Accurate quantification of Vanin-1 expression is crucial for understanding its role in biological processes. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for VNN1 mRNA Expression
This protocol describes the relative quantification of VNN1 mRNA from cultured cells or tissues.
Workflow:
Methodology:
-
RNA Extraction:
-
Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium isothiocyanate).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
The reaction is typically carried out at 42-50°C for 30-60 minutes, followed by inactivation of the reverse transcriptase at 70-85°C for 5-15 minutes.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for human VNN1 (e.g., designed to span an intron-exon boundary to avoid amplification of genomic DNA).
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with cycling conditions typically including:
-
Initial denaturation (e.g., 95°C for 5-10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for VNN1 and the housekeeping gene in each sample.
-
Calculate the relative expression of VNN1 using the ΔΔCt method.
-
Western Blotting for Vanin-1 Protein Detection
This protocol outlines the detection of Vanin-1 protein in cell lysates or tissue homogenates.
Workflow:
Methodology:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Vanin-1 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Immunohistochemistry (IHC) for Vanin-1 Localization
This protocol describes the visualization of Vanin-1 protein in formalin-fixed, paraffin-embedded tissue sections.
Workflow:
Methodology:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections by incubating in xylene.
-
Rehydrate the sections through a graded series of ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Antibody Incubation:
-
Incubate the sections with a primary antibody against Vanin-1 diluted in antibody diluent overnight at 4°C.
-
Wash the sections with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Flow Cytometry for Vanin-1 Expression on Immune Cells
This protocol is for the detection of surface Vanin-1 on peripheral blood mononuclear cells (PBMCs).
Workflow:
References
Vanin-1: A Comprehensive Technical Guide to its Role as a Biomarker for Renal Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, is emerging as a critical biomarker for various forms of renal injury.[1][2][3] Predominantly expressed on the brush border of kidney proximal tubular cells, Vanin-1 plays a significant role in modulating oxidative stress and inflammatory responses within the kidney.[4][5] Its enzymatic activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (a precursor to Coenzyme A) and cysteamine, is central to its pathophysiological function. This guide provides an in-depth technical overview of Vanin-1's core biology, its utility as a biomarker, detailed experimental protocols for its measurement, and a summary of key quantitative findings.
The Core Biology of Vanin-1 in the Kidney
Vanin-1 is intrinsically linked to the cellular redox state. Its product, cysteamine, can be oxidized to cystamine, which in turn inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in the synthesis of the primary cellular antioxidant, glutathione (GSH). This mechanism suggests that increased Vanin-1 activity can lead to a depletion of GSH stores, thereby sensitizing renal cells to oxidative damage. This is a crucial aspect of its role in the pathogenesis of kidney diseases.
Signaling Pathway in Oxidative Stress
The primary signaling pathway influenced by Vanin-1 in the context of renal injury is the modulation of oxidative stress. Under conditions of cellular stress or injury, the expression and activity of Vanin-1 can be upregulated. This leads to an increased production of cysteamine and a subsequent decrease in intracellular glutathione levels, creating a pro-oxidative environment that can exacerbate tissue damage.
Vanin-1 as a Biomarker for Different Forms of Renal Injury
Elevated levels of urinary Vanin-1 have been identified as a sensitive and early biomarker for various types of kidney damage.
-
Acute Kidney Injury (AKI): In models of drug-induced AKI, urinary Vanin-1 was detected earlier than other established biomarkers like serum creatinine, Kim-1, and NGAL. This suggests its potential for early diagnosis of nephrotoxicity. In ischemia-reperfusion injury models, urinary Vanin-1 levels were also significantly increased.
-
Chronic Kidney Disease (CKD): Upregulated Vanin-1 expression is associated with poor renal repair and the transition from AKI to CKD. Studies in VNN1 knockout mice showed accelerated recovery and inhibited renal fibrosis after severe ischemia/reperfusion injury.
-
Diabetic Nephropathy: Vanin-1 has been identified as a marker of kidney damage in animal models of type 1 diabetic nephropathy. Increased urinary Vanin-1 levels have also been observed in diabetic patients with macroalbuminuria.
-
Obstructive Nephropathy: Urinary Vanin-1 is considered a useful biomarker for detecting and monitoring the clinical course of obstructive nephropathy.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on Vanin-1 as a renal injury biomarker.
Table 1: Vanin-1 Levels in Drug-Induced Acute Kidney Injury (Animal Models)
| Drug | Dose | Time Point | Change in Urinary Vanin-1 | Reference |
| Cisplatin | 10 mg/kg | Day 1 | Significantly Increased | |
| Gentamicin | 120 mg/kg/day | Day 3 | Significantly Increased | |
| Ethylene Glycol | Not specified | Not specified | Increased in urine and serum |
Table 2: Vanin-1 Inhibitor Potency
| Inhibitor | Target | IC50 | Reference |
| Investigational Compound | Human Vanin-1 | 3.4 nM | |
| Investigational Compound | Mouse Vanin-1 | 1.5 nM |
Table 3: Vanin-1 in Human Obstructive Nephropathy
| Group | Sample Type | Vanin-1 Levels | Finding | Reference |
| Hydronephrosis | Renal Pelvic Urine | Significantly Higher | Compared to control bladder urine | |
| Hydronephrosis | Bladder Urine | Marginally Higher | Compared to control bladder urine |
Experimental Protocols
Accurate measurement of Vanin-1 is crucial for its validation and clinical application as a biomarker. The most common method for quantifying urinary Vanin-1 is the enzyme-linked immunosorbent assay (ELISA).
Urinary Vanin-1 ELISA Protocol
Several commercially available ELISA kits are designed for the quantitative determination of human Vanin-1 in urine. The following is a generalized protocol for a sandwich ELISA.
Key Parameters for a Commercial Human Vanin-1 (urine) ELISA Kit:
-
Assay Type: Sandwich ELISA
-
Sample Volume: 10 µl
-
Incubation Time: 4 hours (sample) + 30 minutes (substrate)
-
Detection Limit: 9.6 pmol/l
-
Standard Range: 0 - 1200 pmol/l
-
Specificity: Endogenous and recombinant human Vanin-1
Western Blotting for Vanin-1 in Kidney Tissue
Western blotting can be used to determine the relative protein levels of Vanin-1 in kidney tissue homogenates.
-
Protein Extraction: Homogenize kidney tissue samples in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Vanin-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for Vanin-1 Localization
Immunohistochemistry allows for the visualization of Vanin-1 expression and localization within the kidney tissue architecture.
-
Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Vanin-1 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualization: Develop the signal using a DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope to assess the localization and intensity of Vanin-1 staining.
Future Directions and Conclusion
Vanin-1 holds considerable promise as an early and sensitive biomarker for various forms of renal injury. Its role in oxidative stress provides a clear mechanistic link to kidney pathophysiology. While research has demonstrated its potential, further large-scale clinical validation is necessary to establish definitive cutoff values for different disease states and to fully integrate it into routine clinical practice. For drug development professionals, monitoring urinary Vanin-1 levels could serve as a valuable safety biomarker to detect nephrotoxicity in preclinical and clinical trials. The continued investigation into Vanin-1 and its signaling pathways may also unveil novel therapeutic targets for the prevention and treatment of kidney disease.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin-1 [tecomedical.com]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Vanin-1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Vanin-1-IN-2, a potent inhibitor of Vanin-1, in a cell culture setting. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that plays a crucial role in regulating oxidative stress and inflammation.[1][2] This document outlines the necessary procedures for preparing and applying this compound to cells, as well as methods to assess its biological effects.
Biochemical and Pharmacological Data
A summary of the quantitative data for this compound and other relevant Vanin-1 inhibitors is presented below for comparative purposes.
| Inhibitor | Target | IC50 | Organism | Comments |
| This compound | Vanin-1 | 162 nM | Not Specified | Potent Vanin-1 inhibitor.[1][3][4] |
| RR6 | Vanin-1 | 540 nM | Recombinant | Potently inhibits human, bovine, and rat serum pantetheinase (IC50s of 40 nM, 41 nM, and 87 nM, respectively). Orally active. |
| PFI-653 | Vanin-1 | 6.85 nM | Human recombinant | Highly potent and selective inhibitor. Active in human plasma VNN1 assay (IC50 = 9.0 nM). |
| BI-4122 | Vanin-1 / Vanin-2 | 0.3 nM (Vanin-1), 1.5 nM (Vanin-2) | Not Specified | Potent dual inhibitor. |
| OMP-7 | Vanin-1 | 38 nM | Not Specified | A derivative of RR6 with approximately 20 times more potent inhibitory effect. |
Signaling Pathways and Experimental Workflow
Vanin-1 is a key enzyme that hydrolyzes pantetheine into pantothenic acid and cysteamine. Cysteamine can influence the cellular redox state and inflammatory signaling pathways. A primary mechanism of Vanin-1's pro-inflammatory action is through the antagonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key anti-inflammatory transcription factor. Inhibition of Vanin-1 is expected to increase PPARγ activity.
Figure 1: Vanin-1 Signaling Pathway and the effect of this compound.
The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.
Figure 2: General experimental workflow for using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Protocol for Determining Optimal Concentration (Dose-Response)
This protocol is adapted from a study using a Vanin-1 inhibitor on ES-2-Fluc human ovarian cancer cells and can be modified for other cell lines.
-
Cell Line: ES-2-Fluc or another cell line expressing Vanin-1 (e.g., human proximal tubular cell line HK-2).
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagent for measuring pantetheinase activity (e.g., a fluorogenic or bioluminescent probe)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4 x 10^4 cells per well in 100 µL of complete medium and incubate for 12 hours at 37°C.
-
Prepare a serial dilution of this compound in complete medium. Based on its IC50 of 162 nM, a starting concentration range of 1 nM to 10 µM is recommended. Ensure the final DMSO concentration in all wells (including controls) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes to 24 hours).
-
Measure the pantetheinase activity using a suitable assay to determine the concentration that effectively inhibits Vanin-1.
-
3. Cytotoxicity Assay
It is crucial to determine if the observed effects of this compound are due to specific inhibition of Vanin-1 or general cytotoxicity.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (Lactate Dehydrogenase) leakage assay.
-
Procedure (MTT Assay):
-
Follow the dose-response protocol (steps 1-3) using a separate 96-well plate.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Protocol for Assessing Downstream Effects: Western Blot for PPARγ
Inhibition of Vanin-1 has been shown to increase the expression of PPARγ.
-
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PPARγ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the optimal, non-toxic concentration of this compound for a suitable duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PPARγ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
5. Protocol for Pantetheinase Activity Assay
This assay confirms the direct inhibitory effect of this compound on its target enzyme in a cellular context.
-
Principle: This assay utilizes a substrate that, when cleaved by pantetheinase, releases a detectable product (e.g., fluorescent or luminescent).
-
Materials:
-
Cell lysates from treated and control cells
-
Assay buffer (e.g., phosphate buffer, pH 8)
-
Pantetheinase substrate (e.g., a fluorogenic substrate like pantothenate-7-amino-4-methylcoumarin)
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound and from control cells.
-
In a 96-well plate, add a defined amount of cell lysate protein to the assay buffer.
-
Initiate the reaction by adding the pantetheinase substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the fluorescence or luminescence using a plate reader.
-
Compare the activity in the inhibitor-treated samples to the control samples to determine the percentage of inhibition.
-
These protocols provide a comprehensive framework for the application of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental questions.
References
Vanin-1-IN-2 Administration in Animal Models: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, the ectoenzyme Vanin-1 (VNN1) has emerged as a compelling therapeutic target for a range of inflammatory and metabolic diseases. This document provides detailed application notes and protocols for the administration of Vanin-1-IN-2, a potent inhibitor of Vanin-1, in various animal models. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity plays a crucial role in modulating oxidative stress and inflammatory responses.[3][4] Elevated Vanin-1 activity has been implicated in the pathogenesis of inflammatory bowel disease (IBD), metabolic disorders, and other conditions, making its inhibition a promising therapeutic strategy.[1]
This compound is a potent, selective inhibitor of Vanin-1 with a reported IC50 of 162 nM. Preclinical studies using animal models, particularly in the context of colitis, have demonstrated the potential of Vanin-1 inhibition to ameliorate disease severity.
Data Presentation
In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Human VNN1 IC50 (nM) | Mouse VNN1 IC50 (nM) | Reference |
| This compound | 162 | - | |
| PFI-653 (Vanin-1-IN-1) | 6.85 (recombinant), 9.0 (plasma) | 24.5 (recombinant), 53.4 (plasma) |
In Vivo Efficacy of Vanin-1 Inhibition in a Mouse Model of Colitis
| Animal Model | Treatment | Key Findings | Reference |
| TNBS-induced colitis in BALB/c mice | Vanin-1 knockout | 70% survival at 10 days vs. 20% in wild-type | |
| DSS-induced colitis in C57BL/6 mice | Phillyrin (50 mg/kg) | Reduced weight loss, colon shortening, and inflammatory markers |
Note: Specific efficacy data for this compound in animal models from the primary literature is still emerging. The data from Vanin-1 knockout and other inhibitors provide a strong rationale for its use in similar models.
Experimental Protocols
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol describes the induction of acute colitis in mice using DSS, a widely used model to study IBD pathogenesis and evaluate therapeutic interventions.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis:
-
Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
This compound Administration:
-
Reconstitute this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the mice via oral gavage. A typical dosing regimen could be once or twice daily, starting concurrently with DSS administration or in a therapeutic setting after the onset of clinical signs. The precise dosage of this compound should be determined based on preliminary dose-ranging studies. For a related compound, PFI-653, oral administration has been documented.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces (hematochezia).
-
Calculate a Disease Activity Index (DAI) based on these parameters to quantify disease severity.
-
-
Termination and Endpoint Analysis:
-
At the end of the study period (typically day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect tissue and blood samples for biomarker analysis (e.g., myeloperoxidase (MPO) activity, cytokine levels).
-
Pharmacokinetic Study of a Vanin-1 Inhibitor in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a Vanin-1 inhibitor in rats, based on studies with similar compounds.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Appropriate vehicle for intravenous and oral administration
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (e.g., with anticoagulant)
-
LC-MS/MS or other suitable analytical instrumentation
Procedure:
-
Animal Preparation:
-
Acclimate rats to the facility.
-
For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study.
-
-
Drug Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein or a cannula.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
-
Visualizations
Caption: Vanin-1 signaling pathway and the mechanism of action of this compound.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modeling of benzene metabolism in mice through extrapolation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Vanin-1-IN-2 for TNBS-Induced Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that is emerging as a promising therapeutic target for inflammatory bowel disease (IBD).[1][2] This ectoenzyme hydrolyzes pantetheine to produce cysteamine and pantothenic acid (Vitamin B5).[1] In the context of intestinal inflammation, Vanin-1 activity is upregulated and contributes to oxidative stress and the production of inflammatory mediators.[3][4] The mechanism of action involves the antagonism of the anti-inflammatory peroxisome proliferator-activated receptor-gamma (PPARγ). Inhibition of Vanin-1 has been shown to be protective in preclinical models of colitis.
Vanin-1-IN-2 is a potent and selective inhibitor of Vanin-1, belonging to the pyrimidine carboxamide class of compounds. This document provides detailed application notes and protocols for the use of this compound in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model, a widely used animal model that mimics several key features of human IBD.
Data Presentation
In Vitro Efficacy
| Compound | Target | IC50 | Reference |
| This compound | Vanin-1 | 162 nM |
In Vivo Efficacy of a Structurally Related Pyrimidine Carboxamide Vanin-1 Inhibitor in a DSS-Induced Colitis Model
While specific in vivo data for this compound in a TNBS-induced colitis model is not yet published, the following table summarizes the significant therapeutic effects of a closely related pyrimidine carboxamide Vanin-1 inhibitor ("Compound 3") in a dextran sulfate sodium (DSS)-induced colitis model. This data provides a strong rationale for the potential efficacy of this compound in similar models.
| Parameter | Vehicle Control (DSS) | Vanin-1 Inhibitor (Compound 3) Treated (DSS) | Healthy Control | Reference |
| Body Weight Change | Significant Loss | Attenuated Loss | Normal Gain | |
| Disease Activity Index (DAI) | High | Significantly Reduced | Low | |
| Colon Length | Significantly Shortened | Significantly Longer | Normal | |
| Spleen Weight | Increased | Reduced | Normal | |
| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Low | |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | High | Significantly Reduced | Low |
Signaling Pathway and Experimental Workflow
Vanin-1 Signaling Pathway in Colitis
Caption: Vanin-1 signaling pathway in the context of colitis.
Experimental Workflow for this compound in TNBS-Induced Colitis
Caption: A typical experimental workflow for evaluating this compound in a TNBS-induced colitis mouse model.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from MedchemExpress)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (e.g., 50% v/v in saline)
-
Vehicle for this compound (to be determined based on solubility, e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Myeloperoxidase (MPO) assay kit
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β)
-
8-10 week old male BALB/c or C57BL/6 mice
TNBS-Induced Colitis Model
-
Animal Handling and Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Colitis Induction:
-
Fast the mice for 12-16 hours with free access to water.
-
Anesthetize the mice (e.g., using isoflurane).
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
-
Slowly and carefully administer 100 µL of the TNBS/ethanol solution intra-rectally using a 3.5 F catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
A control group should receive an intra-rectal administration of 50% ethanol without TNBS.
-
Treatment Protocol
-
Dosage and Administration of this compound: While a specific dose for this compound in this model has not been published, a starting point could be in the range of 10-50 mg/kg, administered orally once or twice daily. Dose-ranging studies are recommended.
-
Treatment Schedule: Begin treatment with this compound or vehicle one day before or on the day of TNBS administration and continue daily until the end of the experiment (typically 3-7 days post-TNBS).
Monitoring and Endpoint Analysis
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and the presence of blood in the stool.
-
-
Sacrifice and Sample Collection:
-
At the end of the study period (e.g., day 3 or 7), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
-
Macroscopic Scoring:
-
Score the macroscopic damage to the colon based on a standardized scoring system (e.g., Wallace criteria), considering inflammation, ulceration, and adhesions.
-
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the histological damage based on the severity of inflammation, extent of injury, and crypt damage.
-
-
Biochemical Assays:
-
Homogenize a section of the colon for biochemical analysis.
-
Measure MPO activity as an indicator of neutrophil infiltration.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of IBD. The protocols and information provided herein offer a comprehensive guide for researchers to investigate its efficacy in the TNBS-induced colitis model. Further studies are warranted to establish the optimal dosing and treatment regimen for this compound and to fully elucidate its therapeutic potential.
References
- 1. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vanin-1-IN-2 in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity. It plays a crucial role in regulating tissue responses to oxidative stress.[1][2][3] Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[4] Cysteamine is subsequently oxidized to cystamine, a key modulator of cellular redox homeostasis. Cystamine inhibits the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5] This inhibition leads to a reduction in the cellular GSH pool, thereby increasing susceptibility to oxidative damage.
Elevated Vanin-1 expression is associated with various pathological conditions characterized by oxidative stress and inflammation. Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy for mitigating oxidative stress-related diseases. Vanin-1-IN-2 is a potent inhibitor of Vanin-1, with a reported IC50 of 162 nM. These application notes provide a comprehensive guide for utilizing this compound in in vitro oxidative stress research.
Mechanism of Action of Vanin-1 in Oxidative Stress
Vanin-1 contributes to oxidative stress primarily by depleting the cellular stores of glutathione (GSH). The enzymatic action of Vanin-1 produces cysteamine, which is then converted to cystamine. Cystamine, in turn, inhibits γ-glutamylcysteine synthetase (γ-GCS), a critical enzyme in the de novo synthesis of GSH. A reduced GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
Data Presentation: Efficacy of a Potent Vanin-1 Inhibitor
| Parameter | Assay Type | Cell Line | Oxidative Stressor | Inhibitor Concentration | Observed Effect | Reference |
| IC50 | Enzymatic Assay | Recombinant Human Vanin-1 | - | 3.4 nM | 50% inhibition of Vanin-1 activity | |
| IC50 | Enzymatic Assay | Recombinant Mouse Vanin-1 | - | 1.5 nM | 50% inhibition of Vanin-1 activity | |
| IC50 | Cellular Assay | Human Renal Proximal Tubular Epithelial Cells (RPTECs) | - | ~5.9 nM | 50% inhibition of cellular Vanin-1 activity | |
| Reactive Oxygen Species (ROS) | ROS Assay | RPTECs | Menadione or H₂O₂ | Not specified | No significant improvement in ROS levels with inhibitor treatment. | |
| Glutathione (GSH) Levels | Glutathione Assay | RPTECs | Menadione or H₂O₂ | Not specified | No significant improvement in glutathione levels with inhibitor treatment. | |
| Apoptosis | Caspase 3/7 Assay | RPTECs | Hypoxia | Not specified | No improvement in apoptosis with inhibitor treatment. |
Note: The study from which the ROS, GSH, and apoptosis data were obtained concluded that pharmacological inhibition of Vanin-1 was not protective in their specific models of acute and chronic kidney disease. This highlights the importance of selecting appropriate experimental models and endpoints to investigate the effects of Vanin-1 inhibition.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Human renal proximal tubular epithelial cells (RPTECs) or other cell lines relevant to the specific research question.
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Induction of Oxidative Stress
a) Hydrogen Peroxide (H₂O₂) Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh serum-free medium containing the desired concentration of H₂O₂ (e.g., 100-500 µM).
-
Incubate for the desired duration (e.g., 1-4 hours).
b) Menadione Treatment:
-
Follow the same initial steps as for H₂O₂ treatment.
-
Add fresh serum-free medium containing the desired concentration of menadione (e.g., 10-50 µM).
-
Incubate for the desired duration (e.g., 1-2 hours).
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Pre-incubate the cells with this compound for a specific period (e.g., 1-24 hours) before inducing oxidative stress.
-
Alternatively, co-incubate the cells with this compound and the oxidative stressor.
Measurement of Reactive Oxygen Species (ROS)
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Measurement of Glutathione (GSH) Levels
a) Total Glutathione Assay:
-
After treatment, lyse the cells and deproteinize the lysate.
-
Use a commercially available glutathione assay kit that employs the DTNB-GSSG reductase recycling method.
-
Measure the absorbance at 412 nm to determine the concentration of total glutathione.
b) GSH/GSSG Ratio Assay:
-
For measuring the ratio of reduced (GSH) to oxidized (GSSG) glutathione, use a specific GSH/GSSG assay kit.
-
These kits typically include a quenching agent to prevent the oxidation of GSH during sample preparation.
-
Follow the manufacturer's protocol to measure both GSH and GSSG levels.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Cell Viability Assay (MTT Assay)
-
After treatment, remove the medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
References
- 1. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanin-1-/- mice exhibit a glutathione-mediated tissue resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
Measuring Vanin-1 Inhibition with Vanin-1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating oxidative stress and inflammation.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][3] The generation of cysteamine, a potent aminothiol, links Vanin-1 to the modulation of glutathione levels and the overall redox state within tissues. Dysregulation of Vanin-1 activity has been implicated in various pathological conditions, including inflammatory bowel disease, diabetes, and certain cancers, making it an attractive therapeutic target.
Vanin-1-IN-2 is a potent inhibitor of Vanin-1 with a reported half-maximal inhibitory concentration (IC50) of 162 nM. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against Vanin-1 in both biochemical and cellular assays.
Vanin-1 Signaling Pathway
Vanin-1 activity is intricately linked to cellular stress responses and metabolic regulation. Its expression can be influenced by various factors, including the peroxisome proliferator-activated receptor-alpha (PPAR-α). The enzymatic product, cysteamine, can impact the synthesis of glutathione (GSH), a key antioxidant, thereby modulating the cellular response to oxidative stress.
References
Application Notes and Protocols for Vanin-1-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vanin-1-IN-2 as a reference inhibitor in high-throughput screening (HTS) assays for the discovery of novel Vanin-1 (VNN1) inhibitors. Detailed protocols for a biochemical fluorescence-based assay are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Vanin-1
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1] VNN1 is implicated in various physiological and pathological processes, including inflammation, oxidative stress, and metabolic diseases.[2][3] Its role in these pathways has made it an attractive target for drug discovery.
This compound is a potent inhibitor of Vanin-1, with a reported IC50 of 162 nM. This makes it a suitable reference compound for HTS campaigns aimed at identifying new small-molecule inhibitors of VNN1.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison. Below is a template table incorporating key metrics for an HTS assay using this compound as a reference inhibitor.
| Parameter | This compound | Assay Performance |
| IC50 | 162 nM | |
| Z'-Factor | 0.75[4] | |
| Signal-to-Background Ratio | 7 | |
| Assay Window | >5 | |
| CV (%) of Controls | <10% |
Signaling Pathways Involving Vanin-1
Vanin-1 plays a crucial role in modulating oxidative stress and inflammatory signaling pathways. The production of cysteamine from pantetheine hydrolysis can impact cellular redox balance. VNN1 has also been shown to influence the NF-κB and Akt signaling pathways.
High-Throughput Screening Experimental Workflow
A typical workflow for a 384-well plate-based high-throughput screen for Vanin-1 inhibitors is outlined below. This workflow is designed for a fluorescence-based assay using a fluorogenic substrate like pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanin1 (VNN1) in chronic diseases: Future directions for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacokinetic Studies of Vanin-1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the investigational compound Vanin-1-IN-2, a potent inhibitor of Vanin-1. While specific quantitative pharmacokinetic data for this compound is not publicly available in accessible literature, this document outlines the typical experimental protocols and data presentation relevant to the preclinical pharmacokinetic evaluation of such a compound, based on related research in the field.
Introduction to Vanin-1 and this compound
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity. It catalyzes the hydrolysis of pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. This enzymatic activity implicates Vanin-1 in processes of oxidative stress and inflammation. Elevated Vanin-1 activity has been associated with various inflammatory conditions, making it a therapeutic target of interest.
This compound is a potent, small molecule inhibitor of Vanin-1. It belongs to a series of pyrimidine carboxamides developed as selective Vanin-1 inhibitors. In vitro studies have demonstrated its high potency, with an IC50 of 162 nM. The development of this class of inhibitors, including the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is detailed in the publication "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1" in the Journal of Medicinal Chemistry (2022).
In Vitro Characterization of this compound
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human Vanin-1 | Biochemical Assay | 162 |
Preclinical Pharmacokinetic Profile of Vanin-1 Inhibitors
While specific data for this compound is not available, a lead compound from the same pyrimidine carboxamide series, designated as compound 3 , was identified as having a suitable profile for preclinical development. This suggests that extensive pharmacokinetic testing was conducted. Below is a template of how such data is typically presented.
Table 2: Representative Pharmacokinetic Parameters of a Preclinical Vanin-1 Inhibitor (Data for this compound Not Publicly Available)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Mouse | e.g., 10 | PO | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Mouse | e.g., 2 | IV | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Rat | e.g., 10 | PO | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Rat | e.g., 2 | IV | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
In Vitro Vanin-1 Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a test compound against recombinant human Vanin-1.
Materials:
-
Recombinant Human Vanin-1 enzyme
-
Test compound (e.g., this compound)
-
Fluorogenic substrate (e.g., a pantetheine analog)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates (black, flat-bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of recombinant Vanin-1 enzyme to each well of the microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo pharmacokinetic study in mice or rats to determine key PK parameters following oral (PO) and intravenous (IV) administration.
Animal Models:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
Animals should be fasted overnight before dosing.
Dosing:
-
Intravenous (IV): Administer the test compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (PO): Administer the test compound suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of the test compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the test compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Vanin-1 Signaling Pathway and Point of Inhibition
Application Notes and Protocols for Studying Inflammatory Bowel Disease with a Vanin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity that has emerged as a promising therapeutic target in the study of inflammatory bowel disease (IBD).[1][2] It is highly expressed in the gastrointestinal tract and is upregulated in patients with IBD.[3] Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine, a key aminothiol involved in modulating oxidative stress.[4] In the context of IBD, Vanin-1 is considered a pro-inflammatory protein. Its activity can lead to the depletion of glutathione (GSH), a critical intracellular antioxidant, thereby increasing oxidative stress and promoting inflammation.[5] Furthermore, Vanin-1 has been shown to antagonize the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the gut.
This document provides detailed application notes and protocols for the use of a representative Vanin-1 inhibitor in the study of IBD. As the specific compound "Vanin-1-IN-2" was not found in the reviewed literature, we will use the potent and well-characterized thiazole carboxamide Vanin-1 inhibitor, X17 , as a primary example. This compound has demonstrated significant anti-inflammatory and antioxidant effects in preclinical models of colitis.
Data Presentation
In Vitro and In Vivo Efficacy of Vanin-1 Inhibitors
| Inhibitor | Target | IC50 | Animal Model | Key Findings | Reference |
| X17 | Human Vanin-1 | 9.1 nM | DSS-induced colitis (mice) | Reduced inflammatory factor expression, decreased myeloperoxidase (MPO) activity, increased colonic glutathione, and restored the intestinal barrier. | |
| Mouse Vanin-1 | 46.9 nM | ||||
| RR6 | Vanin-1 | 0.54 µM | Not specified for IBD in provided context | A widely used research tool for studying Vanin-1. | |
| Compound 'a' (pyrimidine amide derivative) | Human recombinant VNN1 | 20.17 µM | TNBS-induced colitis (mice) | Showed therapeutic potential in a mouse colitis model. | |
| ES-2-Fluc cells | 9.08 µM |
Effects of Vanin-1 Deficiency in a TNBS-Induced Colitis Model
| Group | Survival Rate (at 10 days) | Key Pathological Features | Reference |
| Wild-Type Mice | 20% | Severe weight loss, extensive hemorrhagic and necrotic zones in the colon. | |
| Vanin-1 Knockout Mice | 70% | Significantly less weight loss, relatively healthy colons with reduced tissue damage. | |
| Vanin-1 Knockout Mice + Cystamine | 10% | Protection against colitis was reversed, indicating the importance of the cysteamine pathway. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Vanin-1 in the context of intestinal inflammation.
Caption: Vanin-1 signaling pathway in intestinal inflammation.
Experimental Protocols
In Vitro Inhibition of Vanin-1 in HT-29 Cells
This protocol is adapted from studies evaluating Vanin-1 inhibitors in human colon adenocarcinoma cells (HT-29).
Materials:
-
HT-29 cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Vanin-1 Inhibitor (e.g., X17)
-
DMSO (for inhibitor stock solution)
-
96-well plates
-
Assay for Vanin-1 activity (e.g., using a fluorescent or bioluminescent probe)
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 4 x 10^5 cells/mL (100 µL per well) and incubate for 12 hours.
-
Inhibitor Preparation: Prepare a stock solution of the Vanin-1 inhibitor (e.g., X17) in DMSO. Serially dilute the inhibitor in cell culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 100 µM).
-
Inhibitor Treatment: Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same percentage of DMSO used for the inhibitor).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Vanin-1 Activity Assay: Measure the Vanin-1 activity according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a substrate that is converted into a detectable product by Vanin-1.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Evaluation in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS) and subsequent treatment with a Vanin-1 inhibitor.
Caption: Experimental workflow for the DSS-induced colitis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Vanin-1 Inhibitor (e.g., X17)
-
Vehicle for inhibitor (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Materials for sample collection and analysis (see below)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Colitis Induction: Induce colitis by administering 3-5% (w/v) DSS in the drinking water ad libitum for 7 days. The control group receives regular drinking water.
-
Inhibitor Treatment:
-
Prepare the Vanin-1 inhibitor (e.g., X17) in a suitable vehicle.
-
Administer the inhibitor daily by oral gavage at a predetermined dose (e.g., 25-50 mg/kg) starting from day 1 of DSS administration.
-
The vehicle control group receives the vehicle alone.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, cytokine analysis, and glutathione (GSH) assay.
-
Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a reliable indicator of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue samples
-
Homogenization buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Weigh a piece of colon tissue and place it in a tube with ice-cold homogenization buffer (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer.
-
Freeze-thaw the homogenate three times and sonicate briefly.
-
Centrifuge the homogenate at 12,000-14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare the assay reagent by mixing the potassium phosphate buffer, o-dianisidine dihydrochloride, and H2O2.
-
Add a small volume of the supernatant (e.g., 10 µL) to a 96-well plate.
-
Add the assay reagent (e.g., 200 µL) to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at 450-460 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.
-
-
Calculation:
-
Calculate the MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute.
-
Histological Analysis of Colitis
Histological scoring is crucial for assessing the severity of inflammation and tissue damage.
Procedure:
-
Tissue Processing:
-
Fix a segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Scoring:
-
Examine the stained sections under a microscope in a blinded manner.
-
Use a validated scoring system to assess the severity of colitis. Common scoring systems include:
-
Wallace Score: A macroscopic scoring system based on the presence of ulceration, inflammation, and adhesions.
-
Ameho Score: A histological scoring system that evaluates the severity of lesions.
-
Nancy Index or Geboes Score: More detailed histological scores that assess architectural changes, inflammation (neutrophils, eosinophils, mononuclear cells), cryptitis, crypt abscesses, and ulceration.
-
-
Conclusion
The inhibition of Vanin-1 presents a promising therapeutic strategy for IBD. The protocols and data presented here provide a framework for researchers to investigate the role of Vanin-1 and the efficacy of its inhibitors in preclinical models of colitis. Careful experimental design and the use of standardized, quantitative outcome measures are essential for obtaining robust and reproducible results.
References
- 1. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanin-1-IN-2 in Nephrology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, primarily expressed on the brush border of renal proximal tubular cells.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[3] The product, cysteamine, is readily oxidized to cystamine, which can inhibit γ-glutamylcysteine synthetase, a key enzyme in the synthesis of the antioxidant glutathione (GSH).[1] This mechanism suggests that Vanin-1 activity can contribute to oxidative stress, a key pathogenic factor in various kidney diseases, including acute kidney injury (AKI) and chronic kidney disease (CKD). Vanin-1-IN-2 is a potent and selective inhibitor of Vanin-1, and its application in nephrology research has been aimed at exploring the therapeutic potential of targeting this pathway.
Recent studies, however, have challenged the hypothesis that pharmacological inhibition of Vanin-1 is protective in kidney disease models. Research utilizing a potent Vanin-1 inhibitor, consistent with the characteristics of this compound, demonstrated that despite effective enzyme inhibition in vitro and in vivo, there was no significant improvement in kidney function, apoptosis, or levels of reactive oxygen species in mouse models of ischemia-reperfusion injury and Alport syndrome. These findings suggest that the role of Vanin-1 in the pathophysiology of kidney disease is more complex than initially hypothesized.
These application notes provide an overview of the use of this compound in nephrology research, including its mechanism of action, key experimental findings, and detailed protocols for its use in in vitro and in vivo models of kidney injury.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (potent inhibitor) | Human Vanin-1 | 3.4 | >1000-fold vs. human biotinidase (IC50: 8.3 µM) | |
| Mouse Vanin-1 | 1.5 | |||
| RR6 | Recombinant Vanin-1 | 540 | ||
| Human serum pantetheinase | 40 | |||
| Rat serum pantetheinase | 87 | |||
| OMP-7 | Human serum Vanin-1 | 38 |
Table 2: In Vivo Efficacy of a Potent Vanin-1 Inhibitor in a Mouse Model of Ischemia-Reperfusion Injury
| Treatment Group | Serum Creatinine (24h post-injury) | Kidney Ngal Expression | Tissue Reactive Oxygen Species | Reference |
| Sham | Not reported | Not reported | Not reported | |
| Vehicle | Elevated | Elevated | Elevated | |
| Vanin-1 Inhibitor (1, 4, 20 mg/kg/day) | No significant reduction | No significant reduction | No significant reduction |
Data from Unterschemmann et al. (2021) indicates a lack of significant improvement in these key kidney injury markers with Vanin-1 inhibition.
Table 3: In Vivo Efficacy of a Potent Vanin-1 Inhibitor in a Mouse Model of Alport Syndrome
| Treatment Group (3 weeks) | Urinary Protein-Creatinine Ratio | Kidney Fibrotic Marker Expression (Collagen 3) | Tissue Reactive Oxygen Species | Reference |
| Vehicle | Elevated | Elevated | Elevated | |
| Vanin-1 Inhibitor (1, 4, 20 mg/kg/day) | No significant improvement | Slight reduction in high dose group | Reduced in high dose group |
Despite some minor effects on biochemical parameters at the highest dose, the potent Vanin-1 inhibitor did not translate to an overall improvement in kidney function in this chronic kidney disease model.
Signaling Pathways and Experimental Workflows
Caption: Vanin-1-mediated generation of cysteamine and its impact on glutathione synthesis.
Caption: Workflow for evaluating this compound in a mouse model of renal IRI.
Experimental Protocols
In Vitro Hypoxia-Reoxygenation in Human Proximal Tubular Cells
Objective: To assess the effect of this compound on cellular injury in an in vitro model of ischemia-reperfusion.
Materials:
-
Human renal proximal tubular epithelial cells (RPTECs)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound (dissolved in DMSO)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (21% O2, 5% CO2)
-
Reagents for assessing apoptosis (e.g., Caspase-3/7 activity assay) and reactive oxygen species (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture RPTECs to ~80% confluency in standard culture medium.
-
Pre-treatment: Pre-incubate cells with this compound at desired concentrations (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Hypoxia: Replace the medium with fresh medium containing this compound or vehicle and place the cells in a hypoxia chamber for 24-48 hours.
-
Reoxygenation: Transfer the cells back to a standard cell culture incubator for 2-24 hours.
-
Analysis:
-
Apoptosis: Measure caspase-3/7 activity or perform other apoptosis assays according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Cell Viability: Assess cell viability using assays such as MTT or LDH release.
-
In Vivo Ischemia-Reperfusion Injury (IRI) in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute kidney injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., ethanol-Solutol-water, 10/40/50)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments, including micro-aneurysm clamps
-
Warming pad
Procedure:
-
Drug Administration: Administer this compound orally at various doses (e.g., 0.5, 2, and 10 mg/kg) or vehicle 1 hour before surgery. A second dose may be administered 6 hours after the start of reperfusion for a total daily dose of 1, 4, and 20 mg/kg, respectively.
-
Anesthesia and Surgery:
-
Anesthetize the mouse and place it on a warming pad to maintain body temperature.
-
Make a flank or midline incision to expose the renal pedicles.
-
Isolate the renal pedicles and clamp them with micro-aneurysm clamps for a defined period (e.g., 22-30 minutes) to induce ischemia. Successful ischemia is indicated by a change in kidney color to dark purple.
-
-
Reperfusion:
-
Remove the clamps to allow reperfusion. The kidney should regain its red color.
-
Suture the incision.
-
-
Post-operative Care:
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Administer a final dose of this compound one hour before euthanasia to assess compound exposure in the blood.
-
-
Sample Collection and Analysis (24 hours post-reperfusion):
-
Collect blood via cardiac puncture for serum creatinine measurement.
-
Harvest kidneys for histological analysis (e.g., H&E staining), gene expression analysis of injury markers (e.g., Ngal, Kim-1), and measurement of reactive oxygen species.
-
Conclusion
This compound is a potent research tool for investigating the role of the Vanin-1 pathway in nephrology. While the initial hypothesis of its protective effects against oxidative stress-mediated kidney injury was compelling, recent evidence from studies using a potent inhibitor suggests that targeting Vanin-1 alone may not be sufficient to ameliorate acute or chronic kidney disease. These findings highlight the complexity of the pathophysiology of kidney injury and underscore the importance of rigorous preclinical testing. Future research may focus on exploring the role of Vanin-1 in other cellular processes beyond oxidative stress or investigating combination therapies. The protocols and data presented here provide a valuable resource for researchers designing and interpreting studies involving this compound in the context of kidney disease.
References
Detecting Vanin-1 Expression: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the detection of Vanin-1 (VNN1) protein expression using Western blotting. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein with pantetheinase activity, playing a role in oxidative stress response and inflammation.[1][2][3] Accurate quantification of Vanin-1 expression is crucial for research in various fields, including inflammation, cardiovascular biology, and cancer.
Quantitative Data Summary
For optimal and reproducible results, refer to the following table for key quantitative parameters in the Western blot protocol for Vanin-1.
| Parameter | Recommendation | Notes |
| Protein Loading | 10-50 µg of total protein per lane | Optimization may be required depending on the expression level of Vanin-1 in the specific cell or tissue type. |
| SDS-PAGE Gel | 10% or 12.5% polyacrylamide gel | The predicted molecular weight of Vanin-1 is approximately 57 kDa, although different isoforms may exist.[4] |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general range; always refer to the manufacturer's datasheet for the specific antibody being used. |
| Secondary Antibody Dilution | 1:1000 - 1:10000 | Dependent on the specific secondary antibody and detection system. |
| Primary Antibody Incubation | Overnight at 4°C or 1 hour at room temperature | Overnight incubation at 4°C is often recommended to increase signal strength and reduce background. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Washing Steps | 3 x 10 minutes with TBST | Thorough washing is critical to minimize background noise. |
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to detect Vanin-1.
Sample Preparation and Protein Extraction
-
Cell Lysate Preparation (from adherent cells):
-
Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Agitate the mixture for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and store it at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12.5% SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is often recommended for proteins of this size, typically run for 1 hour at 100V at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Immunodetection
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Vanin-1 antibody in the blocking buffer at the recommended concentration (e.g., 1:500-1:2000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane in the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Visualizing the Workflow and a Related Pathway
To better illustrate the experimental process and the biological context of Vanin-1, the following diagrams are provided.
References
Troubleshooting & Optimization
Vanin-1-IN-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Vanin-1-IN-2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). A solubility of up to 10 mM in DMSO has been reported. For in vivo applications, a formulation of ethanol, Solutol, and water has been successfully used.
Q2: How should I prepare aqueous solutions of this compound for in vitro assays?
A2: Due to the limited aqueous solubility common for pyrimidine-based compounds, it is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be serially diluted into your aqueous experimental medium. To avoid precipitation, it is crucial to add the DMSO stock to the aqueous buffer drop-wise while vortexing. Ensure the final concentration of DMSO in your assay is kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light, as pyrimidine derivatives can be susceptible to photolytic decomposition.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for pyrimidine carboxamides, it is advisable to prepare fresh aqueous dilutions for each experiment. Avoid storing the compound in aqueous buffers for extended periods, especially at acidic pH, as some pyrimidine derivatives can undergo acid-catalyzed degradation.
Troubleshooting Guide
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
This is a common issue for compounds with low aqueous solubility and is often referred to as "solvent shock."
Possible Causes:
-
High Final Concentration: The target concentration in the aqueous buffer exceeds the solubility limit of this compound.
-
Rapid Dilution: Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Temperature Effects: The temperature of the aqueous buffer can influence solubility.
Solutions:
-
Optimize Dilution Technique:
-
Warm the aqueous buffer to 37°C before adding the DMSO stock.
-
Add the DMSO stock solution drop-by-drop to the center of the vortexing aqueous buffer. This ensures rapid and uniform mixing.
-
-
Perform Serial Dilutions: Instead of a single dilution, perform intermediate dilutions in the aqueous buffer.
-
Lower Final Concentration: If precipitation persists, the desired final concentration may be too high. Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation.
-
Consider a Different Vehicle for In Vivo Studies: For animal studies, a formulation of ethanol:Solutol:water (10:40:50) has been reported to be effective for oral administration of a similar Vanin-1 inhibitor.[1]
Issue 2: Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes:
-
Precipitation: The compound may have precipitated out of the cell culture medium, reducing its effective concentration.
-
Degradation: The compound may have degraded in the experimental medium over the course of the assay.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware.
Solutions:
-
Verify Solubility in Media: After preparing the final dilution in your cell culture medium, visually inspect for any signs of precipitation under a microscope.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before use.
-
Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding microplates.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | Vendor Datasheet |
| In Vivo Formulation | Ethanol:Solutol:Water (10:40:50) for oral gavage | [1] |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | General Recommendation |
| Storage (DMSO Stock) | -20°C or -80°C, minimize freeze-thaw cycles | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the 10 mM DMSO stock required for your desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock drop-wise into the center of the vortex.
-
Continue vortexing for an additional 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Vanin-1 signaling pathway and the mechanism of action for this compound.
References
Technical Support Center: Vanin-1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Vanin-1-IN-2.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with this compound, presented in a question-and-answer format.
Q1: I am observing an unexpected phenotype in my cellular assay after treatment with this compound. How can I determine if this is an off-target effect?
A1: While this compound has shown a high degree of selectivity in broad panel screening, it is crucial to validate that the observed phenotype is a direct result of Vanin-1 inhibition in your specific experimental system. Here are several strategies to differentiate between on-target and off-target effects:
-
Orthogonal Inhibitor: Use a structurally different Vanin-1 inhibitor. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Dose-Response Correlation: Perform a dose-response experiment. A clear correlation between the concentration of this compound required to inhibit Vanin-1 activity and the concentration that produces the cellular phenotype suggests an on-target effect.
-
Rescue Experiments: If possible, overexpress a form of Vanin-1 that is resistant to the inhibitor. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Vanin-1 in your cells at the concentrations you are using.
Q2: My experiment involves long-term incubation with this compound, and the inhibitory effect seems to diminish over time. What could be the cause?
A2: The apparent loss of efficacy during prolonged experiments can be due to several factors:
-
Compound Stability: The inhibitor may be metabolized by the cells or may be unstable in your culture medium over extended periods. Consider replenishing the medium with fresh inhibitor at regular intervals.
-
Cellular Compensation: Cells may adapt to the inhibition of Vanin-1 by upregulating the expression of Vanin-1 or activating compensatory signaling pathways. Monitor Vanin-1 expression levels over the course of your experiment.
Q3: The vehicle control (e.g., DMSO) in my experiment is causing a biological effect. How can I address this?
A3: Vehicle effects can confound experimental results. To mitigate this:
-
Minimize Final Concentration: Ensure the final concentration of the vehicle is as low as possible, typically below 0.5% and ideally below 0.1%.
-
Consistent Vehicle Concentration: All experimental conditions, including the untreated control, should contain the same final concentration of the vehicle.
-
Alternative Solvents: If the vehicle effect persists at low concentrations, consider testing alternative-solvents for your inhibitor.
Quantitative Data Summary
The following table summarizes the off-target screening data for a Vanin-1 inhibitor, referred to as "example 1" in the patent literature, which is understood to be this compound. The inhibitor was screened at a concentration of 10 µM against a panel of 77 major drug targets.[1]
| Target | Species | % Inhibition at 10 µM |
| Aldose reductase | Rat | -4 |
| ATPase, Na+-K+, heart, pig | Pig | 0 |
| Carbonic anhydrase II | Human | -20 |
| Cholinesterase, acetyl, ACES | Human | -15 |
| Cyclooxygenase COX-1 | Human | -16 |
| Cyclooxygenase COX-2 | Human | -16 |
| HMG-CoA reductase | Human | -2 |
| Leukotriene LTC4 synthase | Guinea Pig | 12 |
| Adrenergic β2 | Human | 8 |
| Adrenergic β3 | Human | -3 |
| Androgen (testosterone) | Human | -3 |
| Angiotensin AT1 | Human | 4 |
| Angiotensin AT2 | Human | -10 |
| Bradykinin B1 | Human | 36 |
| Bradykinin B2 | Human | -10 |
| Cannabinoid CB1 | Human | 15 |
| Histamine H2 | Human | -8 |
| Histamine H3 | Human | 0 |
| Insulin | Rat | 7 |
| Motilin | Human | -7 |
| Muscarinic M1 | Human | 11 |
| Muscarinic M2 | Human | 28 |
| Muscarinic M3 | Human | -1 |
Negative values indicate a slight activation or no significant inhibition.
Selectivity Against Biotinidase:
| Target | Species | IC50 |
| Vanin-1 | Human | 3.4 nM |
| Biotinidase | Human | 8.3 µM |
This demonstrates over 1,000-fold selectivity for Vanin-1 over biotinidase.[1]
Experimental Protocols
1. Off-Target Selectivity Screening (General Protocol)
The following is a generalized protocol for assessing the selectivity of an inhibitor against a panel of off-targets using biochemical and binding assays.
a) Radioligand Binding Assays:
-
Objective: To determine if the test compound displaces a known radiolabeled ligand from a specific receptor or enzyme.
-
Methodology:
-
Preparation: Prepare cell membranes or purified protein expressing the target of interest.
-
Incubation: Incubate the membranes/protein with a known concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) in the presence of various concentrations of the test compound (this compound) or a vehicle control.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration to determine the IC50 value.
-
b) Biochemical Assays (Enzyme Activity):
-
Objective: To measure the effect of the test compound on the catalytic activity of a specific enzyme.
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its specific substrate, and any necessary co-factors in a suitable buffer.
-
Compound Addition: Add the test compound (this compound) at various concentrations or a vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme) and incubate at the optimal temperature for a defined period.
-
Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Analysis: Calculate the percentage of enzyme activity inhibited by the test compound at each concentration to determine the IC50 value.
-
2. Vanin-1 Activity Assay
-
Objective: To measure the enzymatic activity of Vanin-1 and its inhibition by this compound.
-
Methodology:
-
Substrate: A fluorogenic substrate such as pantothenate-AMC is used.
-
Procedure:
-
Reaction: The tissue homogenate or cells are incubated with the pantothenate-AMC substrate.[1]
-
Detection: The fluorescence generated from the cleavage of the AMC group is measured over time using a fluorescence plate reader.
-
Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of serial dilutions of the inhibitor. The resulting data are plotted to calculate the concentration of inhibitor that causes 50% inhibition of Vanin-1 activity.
-
Visualizations
Caption: Vanin-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
Technical Support Center: Optimizing Vanin-1 Inhibitor Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of Vanin-1 inhibitors, exemplified here as "Vanin-1-IN-2".
Frequently Asked Questions (FAQs)
Q1: What is Vanin-1 and why is it a therapeutic target?
Vanin-1 is an ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] This enzymatic activity is crucial in various physiological and pathological processes, including the regulation of oxidative stress and inflammation.[1][4] Vanin-1's role in diseases such as inflammatory bowel disease and its impact on cellular redox homeostasis make it a compelling target for therapeutic intervention.
Q2: What are the potential challenges in achieving good oral bioavailability for small molecule Vanin-1 inhibitors?
Like many small molecule inhibitors, Vanin-1 inhibitors can face several challenges that limit their oral bioavailability. These can include:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, limiting its absorption.
-
Poor Permeability: The molecule may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
Q3: Are there any known successful formulation strategies for other Vanin-1 inhibitors?
Yes, for a compound referred to as "Vanin-1 inhibitor" in one study, an oral formulation of ethanol-Solutol-water (10/40/50) was used in mouse models. Another potent and selective dual Vanin-1/2 inhibitor, BI-4122, is described as being orally available and suitable for in vivo experiments with once or twice daily oral dosing. This suggests that with appropriate formulation, good oral bioavailability of Vanin-1 inhibitors is achievable.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Question: My Vanin-1 inhibitor shows potent in vitro activity but has very low aqueous solubility, which I believe is hindering its oral absorption. What steps can I take?
Answer: Low aqueous solubility is a common hurdle for many small molecule drugs. Here are several strategies to address this issue, along with experimental protocols to evaluate their effectiveness.
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. | Techniques include micronization and nanomilling. Can be highly effective for compounds where dissolution is the rate-limiting step for absorption. |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its apparent solubility and dissolution rate. | Polymer selection (e.g., PVP, HPMC) is critical. Physical stability of the amorphous form needs to be monitored to prevent recrystallization. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based systems like solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract. | The choice of lipids, surfactants, and co-solvents is crucial and depends on the physicochemical properties of the drug. |
| Salt Formation | For ionizable compounds, forming a salt can substantially increase aqueous solubility and dissolution rate. | Requires the presence of an ionizable group on the molecule. The pKa of the compound and the pH of the GI tract are important factors. |
| Prodrug Approach | A prodrug is an inactive precursor that is converted to the active drug in vivo. A prodrug can be designed with improved solubility by adding polar functional groups. | The linker used to attach the promoiety must be stable in the GI tract but readily cleaved to release the active drug systemically. |
A tiered approach can be used to assess the solubility of this compound in different media.
-
Kinetic and Thermodynamic Solubility in Aqueous Buffers:
-
Prepare saturated solutions of this compound in buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
For kinetic solubility, measure the concentration of the dissolved compound after a short incubation period (e.g., 1-2 hours).
-
For thermodynamic solubility, extend the incubation period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analyze the supernatant for drug concentration using a suitable analytical method like HPLC-UV.
-
-
Solubility in Biorelevant Media:
-
Assess solubility in media that mimic the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
This provides a more physiologically relevant measure of solubility.
-
Issue 2: Poor Intestinal Permeability
Question: My Vanin-1 inhibitor has good solubility, but it still shows low oral bioavailability. I suspect poor permeability across the intestinal wall. How can I investigate and address this?
Answer: Poor membrane permeability can be a significant barrier to oral absorption. Several in vitro and in vivo models can be used to assess permeability, and various strategies can be employed to improve it.
| Strategy | Description | Key Considerations |
| Structural Modification | Rational design to optimize physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can improve passive diffusion. | This is typically performed during the lead optimization phase of drug discovery. |
| Prodrug Strategies | A lipophilic prodrug can be designed to enhance passive diffusion across the intestinal membrane by masking polar functional groups. | The prodrug must be efficiently converted back to the active parent drug. |
| Use of Permeation Enhancers | Co-administration with agents that transiently and reversibly increase the permeability of the intestinal epithelium. | This approach requires careful evaluation for potential toxicity and disruption of the intestinal barrier function. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal mucosa. | The size, surface charge, and composition of the nanoparticles are critical parameters. |
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug permeability.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER.
-
Permeability Assessment:
-
Add this compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Signaling Pathway of Vanin-1
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vanin-1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vanin-1-IN-2. The information is based on the known functions of Vanin-1 and data from studies on various Vanin-1 inhibitors.
General Information
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity. It plays a crucial role in recycling pantothenic acid (vitamin B5) and regulating oxidative stress.[1][2] Vanin-1 hydrolyzes pantetheine into two products: pantothenic acid, a precursor for Coenzyme A (CoA) biosynthesis, and cysteamine, an aminothiol compound.[1][3][4]
The production of cysteamine by Vanin-1 can influence the cellular redox balance by affecting the levels of glutathione (GSH), a major cellular antioxidant. Inhibition of Vanin-1 is being explored for therapeutic potential in various inflammatory diseases. This compound is a potent and selective inhibitor of Vanin-1 enzymatic activity. Its effects on cell viability can be cell-type specific and depend on the underlying metabolic and oxidative state of the cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the pantetheinase activity of the Vanin-1 enzyme. By blocking this activity, it prevents the breakdown of pantetheine into pantothenic acid and cysteamine. This can lead to alterations in CoA metabolism and, more significantly, a reduction in cysteamine levels, which can impact cellular redox homeostasis by increasing glutathione (GSH) stores.
Q2: What are the expected downstream effects of Vanin-1 inhibition in cell lines?
A2: The primary downstream effect is the modulation of oxidative stress pathways. By preventing cysteamine production, Vanin-1 inhibition can lead to an increase in the activity of gamma-glutamylcysteine synthetase (γGCS), the rate-limiting enzyme in GSH synthesis. This results in higher intracellular GSH levels, which can protect cells from oxidative damage. Consequently, you might observe increased resistance to oxidative stressors in your cell line.
Q3: Is this compound expected to be cytotoxic?
A3: Generally, direct cytotoxicity is not the primary expected outcome of Vanin-1 inhibition. In fact, by increasing cellular GSH, Vanin-1 inhibitors may protect cells from certain types of stress-induced cell death. However, cytotoxicity could be observed in specific contexts:
-
Cell-type dependency: Cancer cell lines with a high reliance on specific metabolic pathways influenced by Vanin-1 might be more susceptible.
-
Off-target effects: At high concentrations, off-target effects, a common consideration for small molecule inhibitors, could potentially lead to toxicity.
-
Synthetic lethality: In combination with other drugs or in cells with specific genetic backgrounds (e.g., mutations in redox-handling pathways), Vanin-1 inhibition might induce cell death.
Q4: Which cell lines are most likely to show a response to this compound?
A4: Cell lines with high expression of Vanin-1 are the most likely to respond. Vanin-1 is highly expressed in tissues like the liver, kidney, and intestine. Therefore, cell lines derived from these tissues (e.g., HepG2, HK-2, Caco-2) are good candidates. It is crucial to confirm Vanin-1 expression in your specific cell line of interest via qPCR, Western blot, or flow cytometry.
Quantitative Data on Vanin-1 Inhibitors
While specific cytotoxicity data for this compound is not publicly available, the following table summarizes the enzymatic inhibitory activity of other known Vanin-1 inhibitors to provide a reference for expected potency against the enzyme.
| Inhibitor Compound | Target | IC50 (Enzymatic Assay) | Reference |
| RR6 | Vanin-1 | 0.54 µM | |
| Compound 'a' | Human VNN1 | 20.17 µM | |
| Lead Compound | Human VNN1 | 10.36 nM | |
| BI-4122 | Vanin-1 / Vanin-2 | Nanomolar potency |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or oxidative stress markers. | Low or absent Vanin-1 expression: The cell line may not express the target enzyme. | 1. Confirm Target Expression: Verify VNN1 mRNA or protein expression in your cell line. 2. Select Appropriate Cell Line: Switch to a cell line known to have high Vanin-1 expression (e.g., from liver or kidney). |
| Sub-optimal inhibitor concentration: The concentration of this compound may be too low to achieve sufficient target engagement. | 1. Perform Dose-Response: Conduct a dose-response experiment ranging from low nanomolar to high micromolar concentrations. 2. Enzymatic Assay: If possible, perform an in vitro enzymatic assay to confirm the IC50 of your compound lot. | |
| Redundant pathways: Cells may have compensatory mechanisms to maintain redox balance. | 1. Induce Oxidative Stress: Co-treat cells with an oxidative stressor (e.g., H₂O₂, paraquat) to unmask the protective effects of Vanin-1 inhibition. | |
| High background or variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo). | Compound interference: this compound may interfere with the assay chemistry (e.g., reducing MTT, inhibiting luciferase). | 1. Run Compound-Only Control: Include wells with the inhibitor in media without cells to check for direct effects on the assay reagents. 2. Use an Orthogonal Assay: Confirm results with a different viability assay based on an alternative principle (e.g., measure LDH release for cytotoxicity, or use crystal violet staining for cell number). |
| Cell culture inconsistency: Variations in cell seeding density, passage number, or growth phase can affect results. | 1. Standardize Protocol: Ensure consistent cell passage number, seeding density, and treatment duration. Only use cells in the logarithmic growth phase. | |
| Unexpected cytotoxicity observed at high concentrations. | Off-target effects: At high concentrations, the inhibitor may bind to other cellular targets, causing toxicity. | 1. Determine Therapeutic Window: Carefully titrate the compound to find a concentration that inhibits Vanin-1 activity without causing general toxicity. 2. Compare with other inhibitors: Test other known Vanin-1 inhibitors to see if the effect is specific to this compound. |
| Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Run Vehicle Control: Ensure your vehicle control concentration matches the highest concentration used for the inhibitor. 2. Lower Solvent Concentration: Aim for a final DMSO concentration of <0.5%. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol outlines a standard procedure to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound and serial dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control. Include wells with medium only for blank correction.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm for background subtraction if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100
-
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
References
Technical Support Center: Overcoming Resistance to Vanin-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vanin-1 inhibition.
Frequently Asked Questions (FAQs)
Background and Function of Vanin-1
Q1: What is Vanin-1 and what is its primary function?
A1: Vanin-1 (VNN1), also known as vascular non-inflammatory molecule-1, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2] Its main role is to hydrolyze pantetheine into pantothenic acid (vitamin B5) and cysteamine.[3] Pantothenic acid is a precursor for Coenzyme A (CoA) synthesis, which is crucial for fatty acid metabolism and energy production. Cysteamine is a potent antioxidant.
Q2: In which tissues is Vanin-1 typically expressed?
A2: Vanin-1 is highly expressed in several organs, including the liver, kidneys, and intestines. Its expression is particularly high in tissues with a high turnover of CoA. Soluble forms of Vanin-1 have also been detected in serum and urine.
Q3: What signaling pathways is Vanin-1 involved in?
A3: Vanin-1 is involved in several key signaling pathways. It is a known target of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a major regulator of lipid metabolism. Vanin-1 expression is also regulated by PPAR-γ coactivator 1α (PGC-1α) in conjunction with hepatocyte nuclear factor-4α (HNF-4α). Additionally, Vanin-1 can modulate the Akt signaling pathway, which plays a role in hepatic gluconeogenesis.
Vanin-1 Inhibitors
Q4: What are the commonly used inhibitors for Vanin-1?
A4: One of the most well-characterized Vanin-1 inhibitors is RR6, a pantetheine analog that acts as a selective, reversible, and competitive inhibitor at nanomolar concentrations. More recent developments have led to other potent inhibitors, such as the OMP series of compounds, with some showing even greater potency than RR6.
Q5: What are the primary applications of Vanin-1 inhibitors in research?
A5: Vanin-1 inhibitors are valuable tools for studying the biological roles of Vanin-1 in various physiological and pathological processes. They are used to investigate its involvement in inflammation, oxidative stress, metabolic diseases like steatosis and diabetes, and inflammatory bowel disease.
Resistance to Vanin-1 Inhibition
Q6: What are the potential mechanisms of resistance to Vanin-1 inhibitors?
A6: While specific studies on acquired resistance to Vanin-1 inhibitors are limited, general mechanisms of drug resistance to enzyme inhibitors can be extrapolated:
-
Overexpression of Vanin-1: An increase in the cellular expression of the Vanin-1 protein can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Mutations in the VNN1 Gene: Genetic mutations in the active site of Vanin-1 could reduce the binding affinity of the inhibitor, rendering it less effective.
-
Metabolic Bypass Pathways: Cells might activate alternative metabolic pathways to compensate for the inhibited function of Vanin-1, thereby circumventing the effects of the inhibitor.
-
Drug Efflux Pumps: Increased expression of cellular efflux pumps, such as P-glycoprotein, could actively transport the Vanin-1 inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Activation/Degradation: Changes in cellular metabolism could lead to faster degradation or reduced activation of the inhibitor itself.
Q7: How can I investigate if my cells have developed resistance to a Vanin-1 inhibitor?
A7: To determine if resistance has developed, you can perform the following experiments:
-
IC50 Shift Assay: Determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the suspected resistant cells and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value suggests resistance.
-
Vanin-1 Expression Analysis: Use quantitative PCR (qPCR) or western blotting to measure the mRNA and protein levels of Vanin-1 in the suspected resistant cells compared to the parental cells.
-
VNN1 Gene Sequencing: Sequence the VNN1 gene in the resistant cells to identify any potential mutations in the coding region, particularly in the active site.
-
Metabolomic Analysis: Perform metabolomic profiling to identify any changes in metabolic pathways that might indicate the activation of bypass mechanisms.
Troubleshooting Guides
Vanin-1 Activity Assays
Q: I am observing high background signal in my pantetheinase activity assay. What could be the cause?
A: High background in a pantetheinase activity assay can be due to several factors:
-
Contaminated Reagents: Ensure that all buffers and reagents are freshly prepared and free from contamination.
-
Non-enzymatic Substrate Degradation: Some fluorogenic substrates may be unstable and degrade non-enzymatically over time. Prepare the substrate solution fresh before each experiment.
-
Presence of Other Pantetheinases: Cell lysates or tissue homogenates may contain other enzymes with pantetheinase activity. Consider using a more specific substrate or using purified Vanin-1 as a positive control.
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorogenic substrate being used.
Q: My Vanin-1 activity assay results are inconsistent between experiments. What should I check?
A: Inconsistent results in enzyme activity assays are often due to variations in experimental conditions:
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes.
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation steps, as enzyme activity is highly temperature-dependent.
-
Inconsistent Incubation Times: Use a timer to ensure that all wells are incubated for the same amount of time.
-
Improper Mixing: Gently mix the reagents in each well to ensure a homogenous reaction mixture.
-
Edge Effects: To avoid "edge effects" where the outer wells of a microplate evaporate faster, ensure the plate is properly sealed during incubation and that all reagents have equilibrated to room temperature before use.
Western Blotting for Vanin-1
Q: I am not getting a signal for Vanin-1 in my western blot. What could be the problem?
A: A lack of signal for Vanin-1 could be due to several reasons:
-
Low Vanin-1 Expression: The cell type or tissue you are using may have low endogenous expression of Vanin-1. Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total protein lysate).
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Inefficient Protein Extraction: Vanin-1 is a GPI-anchored protein. Ensure your lysis buffer is appropriate for extracting membrane-associated proteins. RIPA buffer is often a good choice.
-
Antibody Issues: Check the recommended dilution and incubation conditions for your primary antibody. Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution.
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Poor Transfer: Verify that the protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S before blocking.
Q: My western blot for Vanin-1 shows multiple bands. How do I interpret this?
A: The presence of multiple bands can be due to:
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to proteolytic degradation. Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.
-
Post-Translational Modifications: Vanin-1 is a glycoprotein, and different glycosylation patterns can lead to slight variations in molecular weight.
-
Protein Multimers: Non-reducing conditions during sample preparation can lead to the formation of dimers or multimers, resulting in bands at higher molecular weights. Ensure your sample buffer contains a reducing agent like β-mercaptoethanol or DTT and that samples are boiled before loading.
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Try optimizing the antibody concentration and blocking conditions. Using a blocking peptide, if available, can help confirm the specificity of the primary antibody.
Cell-Based Assays with Vanin-1 Inhibitors
Q: I am seeing toxicity in my cell-based assay that may not be related to Vanin-1 inhibition. How can I confirm this?
A: To distinguish between on-target and off-target toxicity, consider the following:
-
Use a Structurally Unrelated Inhibitor: Test another Vanin-1 inhibitor with a different chemical scaffold. If both inhibitors show similar effects, it is more likely to be an on-target effect.
-
Rescue Experiment: If Vanin-1 inhibition is causing the toxicity, providing the cells with the downstream products of the Vanin-1 reaction (pantothenic acid and cysteamine) might rescue the phenotype.
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Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Vanin-1 expression. If the phenotype of the genetic knockdown/knockout matches the phenotype of inhibitor treatment, it supports an on-target effect.
-
Inhibitor Solvent Control: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is not causing toxicity at the concentrations used in the experiment.
Quantitative Data Summary
Table 1: IC50 Values of Selected Vanin-1 Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| RR6 | Recombinant Human Vanin-1 | 540 nM | |
| RR6 | Human Serum Pantetheinase | 40 nM | |
| RR6 | Rat Serum Pantetheinase | 87 nM | |
| OMP-7 | Human Serum Vanin-1 | 38 nM | |
| Compound 'a' (pyrimidine amide) | Recombinant Human VNN1 | 20.17 µM | |
| Unnamed Pfizer Inhibitor | Human Vanin-1 | 3.4 nM | |
| Unnamed Pfizer Inhibitor | Mouse Vanin-1 | 1.5 nM |
Table 2: General Kinetic Parameters for Enzyme Activity
| Parameter | Description | Significance for Vanin-1 Inhibition Studies |
| K_m_ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | A measure of the enzyme's affinity for its substrate. A lower K_m_ indicates a higher affinity. Competitive inhibitors increase the apparent K_m_. |
| V_max_ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Proportional to the enzyme concentration. Non-competitive inhibitors decrease the V_max_. |
| k_cat_ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |
| k_cat_/K_m_ | The catalytic efficiency of the enzyme. | Reflects both the binding and catalytic steps of the reaction. It is a useful parameter for comparing the efficiency of different enzymes or the same enzyme with different substrates. |
Experimental Protocols
Detailed Protocol 1: Vanin-1 (Pantetheinase) Activity Assay
This protocol is adapted for a 96-well plate format using a fluorogenic substrate.
Materials:
-
Recombinant human Vanin-1 or cell/tissue lysate
-
Pantothenate-7-amino-4-methylcoumarin (Pantothenate-AMC) substrate
-
Assay Buffer: Phosphate buffer (pH 8.0) containing 0.01% BSA, 1% DMSO, and 0.0025% Brij 35
-
Dithiothreitol (DTT)
-
Vanin-1 inhibitor (e.g., RR6)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of Pantothenate-AMC substrate in DMSO.
-
Prepare a stock solution of the Vanin-1 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Enzyme Preparation:
-
Dilute the recombinant Vanin-1 or cell/tissue lysate to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the Pantothenate-AMC substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of Vanin-1 inhibitors on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Vanin-1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Vanin-1 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Detailed Protocol 3: Western Blotting for Vanin-1
This protocol describes the detection of Vanin-1 in cell lysates.
Materials:
-
Cell culture dish with adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Vanin-1
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a calculated volume of the lysate (e.g., 20-40 µg of protein) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against Vanin-1 (at the recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL detection reagent according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Vanin-1 Signaling Pathway Overview.
Caption: Experimental Workflow for Investigating Vanin-1 Inhibitor Resistance.
References
- 1. The Association of the Vanin-1 N131S Variant with Blood Pressure Is Mediated by Endoplasmic Reticulum-Associated Degradation and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
Interpreting unexpected results with Vanin-1-IN-2
Welcome to the technical support center for Vanin-1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent Vanin-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Vanin-1, an ectoenzyme with pantetheinase activity.[1] Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][3][4][5] By inhibiting Vanin-1, this compound blocks this conversion, thereby reducing the production of cysteamine and pantothenic acid. This can have downstream effects on cellular redox balance and inflammatory signaling.
Q2: What are the expected outcomes of inhibiting Vanin-1 with this compound in a cellular or in vivo model?
A2: Based on studies with Vanin-1 knockout mice and other inhibitors, the expected outcomes of Vanin-1 inhibition include:
-
Reduced Cysteamine Levels: As Vanin-1 is a primary source of cysteamine, its inhibition should lead to a significant decrease in cysteamine concentrations.
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Increased Resistance to Oxidative Stress: Cysteamine can inhibit γ-glutamylcysteine synthetase, a key enzyme in glutathione (GSH) synthesis. By reducing cysteamine, Vanin-1 inhibition is expected to increase GSH levels, thereby enhancing tissue resistance to oxidative stress.
-
Modulation of Inflammation: Vanin-1 has been implicated in promoting inflammation in certain contexts. Therefore, its inhibition may lead to anti-inflammatory effects.
Q3: I am not observing the expected phenotype after treating my cells/animal model with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of an observable phenotype:
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental medium. Poor solubility can lead to a lower effective concentration.
-
Biological Context: The role of Vanin-1 can be tissue-specific and dependent on the particular disease model. In some contexts, the Vanin-1 pathway may not be the primary driver of the observed pathology, or compensatory mechanisms may be at play.
-
Assay Sensitivity: The assays used to measure the outcome (e.g., oxidative stress, inflammation) may not be sensitive enough to detect subtle changes.
Troubleshooting Guides
Issue 1: No change in oxidative stress markers (e.g., GSH/GSSG ratio, ROS levels) after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibition of Vanin-1 | Verify the inhibitory activity of this compound in your system using a pantetheinase activity assay (see Experimental Protocols). Confirm that you are using a concentration at or above the IC50 (162 nM for human Vanin-1). |
| Dominant Alternative Redox Pathways | The cellular model might have robust alternative mechanisms for maintaining redox homeostasis that are independent of the Vanin-1/cysteamine axis. Consider investigating other antioxidant pathways. |
| Timing of Measurement | The effect of Vanin-1 inhibition on oxidative stress markers may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes. |
| Assay Interference | Ensure that this compound or its vehicle does not interfere with the oxidative stress assay itself. Run appropriate controls, including vehicle-only and inhibitor-only wells. |
Issue 2: Unexpected Increase in Inflammatory Markers Post-Treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although reported to be selective, high concentrations of any inhibitor can lead to off-target effects. Perform a dose-response analysis to use the lowest effective concentration. If possible, use a structurally different Vanin-1 inhibitor as a control to see if the pro-inflammatory effect is specific to this compound. |
| Complex Biological Role of Vanin-1 | The role of Vanin-1 in inflammation can be complex and context-dependent. In some scenarios, the products of Vanin-1 activity might have anti-inflammatory roles, and their reduction could lead to a paradoxical increase in inflammation. Review the literature for the specific role of Vanin-1 in your experimental model. |
| Cellular Stress Response | The introduction of any small molecule can induce a cellular stress response. Measure markers of general cellular stress to rule out this possibility. |
Experimental Protocols
Protocol 1: In Vitro Pantetheinase Activity Assay
This assay measures the enzymatic activity of Vanin-1 by detecting the production of cysteamine from the substrate pantetheine.
Materials:
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Recombinant human or mouse Vanin-1
-
Pantetheine (substrate)
-
Ellman's Reagent (DTNB)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control) to triplicate wells.
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Add 70 µL of assay buffer containing recombinant Vanin-1 to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pantetheine solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the produced cysteamine by adding 100 µL of Ellman's Reagent.
-
Read the absorbance at 412 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Measurement of Cellular Glutathione (GSH)
This protocol measures the levels of reduced glutathione (GSH) in cell lysates.
Materials:
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Cells treated with this compound or vehicle
-
GSH Assay Kit (commercially available)
-
Lysis Buffer
-
Microplate reader
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Perform the GSH assay following the kit protocol. This typically involves a reaction that produces a fluorescent or colorimetric signal proportional to the amount of GSH.
-
Measure the signal using a microplate reader.
-
Normalize the GSH levels to the total protein concentration of each sample.
-
Compare the GSH levels in this compound-treated cells to the vehicle-treated controls.
Signaling Pathways and Workflows
Vanin-1 Signaling Pathway
The following diagram illustrates the canonical pathway of Vanin-1 and the point of intervention for this compound.
Caption: Vanin-1 hydrolyzes pantetheine, a process blocked by this compound.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to diagnose unexpected experimental outcomes.
Caption: A systematic workflow for troubleshooting unexpected results.
References
- 1. This compound | CAS#:2054952-13-3 | Chemsrc [chemsrc.com]
- 2. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Vanin-1-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Vanin-1-IN-2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped at room temperature, suggesting stability for short durations under these conditions.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general best practice for small molecule inhibitors, storage at -20°C or -80°C is recommended, especially for stock solutions, to minimize degradation. Solid, lyophilized compounds are generally more stable than solutions.
Q2: What is the recommended solvent for reconstituting this compound?
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Stock solutions in anhydrous, high-purity DMSO are generally stable for up to one month when aliquoted and stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. For aqueous solutions, stability can be more variable and should be determined experimentally. As this compound is a pyrimidine carboxamide, it may exhibit some stability in acidic conditions.[3]
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been publicly documented. However, common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis. Forced degradation studies can be performed to identify potential degradation products and understand the compound's intrinsic stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C and protect from light. 4. Perform a stability test on your working solution under experimental conditions. |
| Precipitation observed in stock or working solutions. | Poor solubility or compound degradation. | 1. Ensure the solvent is of high purity and anhydrous. 2. Warm the solution gently and vortex to redissolve. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 4. For aqueous solutions, check the pH and buffer composition for compatibility. |
| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock or compound instability in the assay medium. | 1. Allow DMSO stock to equilibrate to room temperature before use. 2. Use calibrated pipettes and ensure thorough mixing after dilution. 3. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Reconstitution: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, tightly sealed amber vials or polypropylene tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol is a general guideline and should be optimized for this compound. The goal is to achieve 5-20% degradation.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for various time points.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 3: HPLC-Based Stability Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any degradation products.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Method Development:
-
Inject a sample of undegraded this compound to determine its retention time.
-
Inject samples from the forced degradation study to ensure that all degradation products are separated from the parent peak.
-
-
Stability Assessment:
-
Prepare a solution of this compound in the desired solvent and store it under the conditions to be tested.
-
At specified time points, inject an aliquot of the solution into the HPLC system.
-
Calculate the percentage of this compound remaining by comparing the peak area to that of a freshly prepared standard solution.
-
Visualizations
References
Vanin-1 Inhibitor Specificity Technical Support Center
Welcome to the technical support center for researchers developing and utilizing Vanin-1 (VNN1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the specificity and efficacy of your VNN1-targeted experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vanin-1 that we are targeting?
Vanin-1 is a cell surface ectoenzyme with pantetheinase activity.[1][2] Its primary function is to catalyze the hydrolysis of pantetheine into two products: pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][2] Pantothenic acid is a crucial precursor for the synthesis of coenzyme A, while cysteamine is a potent antioxidant that can also influence inflammatory and oxidative stress pathways.[1] Inhibition of this enzymatic activity is the primary goal for modulating downstream biological effects.
Q2: What are the major challenges in developing specific Vanin-1 inhibitors?
The main challenges include:
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Achieving selectivity over related enzymes: A key off-target is biotinidase, another amidohydrolase. Additionally, selectivity against other vanin isoforms (Vanin-2 and Vanin-3) is important for dissecting the specific roles of VNN1.
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Overcoming drug development hurdles: Researchers have encountered difficulties in achieving desirable solid-state properties, such as crystallinity, for some potent VNN1 inhibitors, which can impact formulation and delivery.
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Translating in vitro potency to in vivo efficacy: While many inhibitors show nanomolar potency in biochemical assays, demonstrating clear therapeutic benefits in animal models for chronic diseases has been challenging.
Q3: What are the known off-targets for Vanin-1 inhibitors?
The most critical off-target to consider is biotinidase , due to its structural and functional similarities as an amidohydrolase. It is essential to screen any potential VNN1 inhibitor for activity against biotinidase to ensure specificity. Depending on the experimental context, other Vanin family members, Vanin-2 and Vanin-3, should also be considered as potential off-targets.
Troubleshooting Guides
Problem 1: High variance or poor reproducibility in enzyme inhibition assays.
This is a common issue in enzymatic assays and can stem from several factors.
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Potential Cause 1: Reagent Instability or Improper Handling.
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Solution: Ensure all kit components are thawed completely and mixed gently before use. Prepare fresh reaction mixes immediately before the assay and avoid prolonged storage on ice. Always check the expiration dates of reagents.
-
-
Potential Cause 2: Pipetting Inaccuracies.
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Solution: Use calibrated pipettes and avoid pipetting very small volumes. When possible, prepare a master mix for the reaction components to minimize well-to-well variability. When adding reagents to the plate, pipette gently against the well wall to avoid introducing air bubbles.
-
-
Potential Cause 3: Assay Conditions.
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Solution: Verify that the incubation times and temperatures match the protocol specifications precisely. Ensure the correct microplate type is being used (e.g., black plates for fluorescence assays). Check that the plate reader's filter settings are appropriate for the substrate's excitation and emission wavelengths.
-
-
Potential Cause 4: Sample Contamination.
-
Solution: Certain substances can interfere with enzymatic reactions. Avoid EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%) in your sample preparations.
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Problem 2: Inhibitor shows high potency against Vanin-1 but lacks specificity.
This indicates potential off-target effects, which can confound experimental results.
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Step 1: Confirm Off-Target Activity.
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Action: Explicitly test your inhibitor against known related enzymes. A primary screen should always include biotinidase. If isoform specificity is a concern, test against recombinant Vanin-2 and Vanin-3.
-
-
Step 2: Analyze Structure-Activity Relationship (SAR).
-
Action: Review the chemical structure of your inhibitor. Small modifications can significantly impact specificity. For example, the development of the inhibitor RR6 from earlier analogs showed that altering chain length and adding aromatic groups were crucial for improving potency and specificity.
-
-
Step 3: Utilize a Counterscreening Workflow.
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Action: Implement a systematic screening process. After identifying a hit from your primary VNN1 screen, subject it to a panel of selectivity assays, including biotinidase and other relevant enzymes, before proceeding to cell-based or in vivo models.
-
Data Summary
The following tables summarize the inhibitory activities of selected Vanin-1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
| Inhibitor | Target | IC₅₀ Value | Notes |
| RR6 | Human Recombinant VNN1 | 0.54 µM (540 nM) | A widely used, competitive, and reversible pantetheine analog. |
| OMP-7 | Human Serum VNN1 | ~27 nM (approx. 20x more potent than RR6) | A derivative of RR6 with a trifluoromethoxy group. |
| "Vanin-1 inhibitor" (Pfizer) | Human VNN1 | 3.4 nM | Highly potent with over 1,000-fold selectivity against biotinidase. |
| "Vanin-1 inhibitor" (Pfizer) | Mouse VNN1 | 1.5 nM | Also shows high potency against the mouse ortholog. |
| Compound 'a' | Human Recombinant VNN1 | 20.17 µM | A pyrimidine amide-based inhibitor. |
Table 2: Selectivity Profile of a Potent Vanin-1 Inhibitor
| Inhibitor | Target | IC₅₀ Value | Selectivity Fold (vs. VNN1) |
| "Vanin-1 inhibitor" (Pfizer) | Human Vanin-1 | 3.4 nM | - |
| Human Biotinidase | 8.3 µM (8300 nM) | ~2440-fold |
Key Experimental Protocols
Protocol 1: In Vitro Vanin-1 Inhibition Assay using a Fluorescent Probe
This protocol is adapted from methods using fluorogenic substrates like PA-AFC or pantothenate-AMC.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA).
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Dilute human recombinant VNN1 enzyme to the desired final concentration (e.g., 0.6 nM for human VNN1) in the assay buffer.
-
Prepare the fluorescent probe solution (e.g., 20 µM PA-AFC or 0.5 µM pantothenate-AMC) in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of the diluted inhibitor solution to the wells of a black microtiter plate.
-
Add 20 µL of the diluted VNN1 enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorescent probe solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm for AMC-based probes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Vanin-1 Inhibition Assay using a Bioluminescent Probe
This protocol uses a live-cell imaging approach with a probe like PA-AL.
-
Cell Culture:
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Seed cells known to express VNN1 (e.g., ES-2-Fluc human ovarian cancer cells) into a 96-well black, clear-bottom plate at a density of approximately 40,000 cells per well.
-
Incubate the cells at 37°C for 12 hours to allow for attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor at 2x the final desired concentration.
-
Remove the culture medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Incubate the cells with the inhibitor for 30 minutes at 37°C.
-
-
Bioluminescence Measurement:
-
Prepare the bioluminescent probe (e.g., 20 µM PA-AL) solution.
-
Add the probe solution to the wells.
-
Immediately place the plate into an in vivo imaging system or a plate reader capable of measuring luminescence.
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Acquire bioluminescence images or endpoint readings.
-
-
Data Analysis:
-
Quantify the bioluminescence intensity for each well.
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Normalize the signal to control wells (vehicle-treated) and calculate the percent inhibition for each inhibitor concentration to determine cellular potency.
-
Visualizations
Signaling and Metabolic Pathway of Vanin-1
Caption: Enzymatic activity and downstream pathways modulated by Vanin-1.
Experimental Workflow for Improving Inhibitor Specificity
References
Technical Support Center: Measuring Vanin-1-IN-2 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the in vivo efficacy of Vanin-1 inhibitors, using Vanin-1-IN-2 as a representative compound. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Vanin-1 and what is its primary function?
A1: Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity.[1][2] Its main physiological role is to hydrolyze pantetheine into two products: pantothenic acid (vitamin B5) and cysteamine.[3][4][5] Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA), which is essential for fatty acid metabolism and energy production. Cysteamine is a potent aminothiol that can influence the cellular redox state.
Q2: What is the proposed mechanism of action for a Vanin-1 inhibitor like this compound?
A2: A Vanin-1 inhibitor, such as this compound, is designed to block the enzymatic activity of Vanin-1. By doing so, it prevents the breakdown of pantetheine. The primary downstream effect is a reduction in the production of cysteamine. Cysteamine can be oxidized to cystamine, which inhibits γ-glutamylcysteine synthetase, a key enzyme in the synthesis of the major cellular antioxidant, glutathione (GSH). Therefore, inhibiting Vanin-1 is hypothesized to increase cellular GSH stores, enhancing tissue resistance to oxidative stress.
Q3: In which disease models is the evaluation of a Vanin-1 inhibitor's efficacy most relevant?
A3: Vanin-1 is implicated in pathologies involving oxidative stress and inflammation. Therefore, its inhibitors are most commonly evaluated in animal models of:
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Inflammatory Bowel Disease (IBD) / Colitis: Vanin-1 deficiency has been shown to protect mice from colitis.
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Kidney Disease: Vanin-1 is highly expressed in the kidney and is studied in models of acute kidney injury (AKI), such as ischemia-reperfusion injury.
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Metabolic Diseases: Vanin-1 plays a role in hepatic gluconeogenesis and has been linked to diabetes.
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Systemic Sclerosis (SSc): Vanin-1 expression is associated with disease severity in mouse models of SSc.
Q4: What are the critical first steps before starting an in vivo efficacy study with this compound?
A4: Before initiating in vivo studies, it is crucial to:
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Confirm Potency and Selectivity: Ensure this compound potently inhibits both human and the relevant animal species' (e.g., mouse) Vanin-1 enzyme. An IC50 in the nanomolar range is desirable. Also, assess selectivity against related enzymes like biotinidase.
-
Establish Pharmacokinetic (PK) Properties: Determine the compound's oral bioavailability, half-life, and peak plasma concentrations. This data is essential for designing an effective dosing regimen (dose and frequency).
-
Formulate the Compound: Develop a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection) that ensures solubility and stability. A common vehicle is an ethanol-Solutol-water mixture.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an Animal Model
Q: My in vitro data for this compound was promising, but I'm not observing the expected therapeutic effect in my in vivo model. What could be wrong?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Verify Exposure: Measure the concentration of this compound in the plasma and target tissue (e.g., kidney, colon) at different time points after dosing. The concentration should remain above the IC50 for a sufficient duration. |
| Inadequate Target Engagement | Measure In Vivo Vanin-1 Activity: Directly assess the enzymatic activity of Vanin-1 in tissue homogenates or plasma from treated animals compared to vehicle controls. A significant reduction in activity confirms the inhibitor is reaching its target. |
| Flawed Dosing Regimen | Dose Escalation Study: Perform a dose-response study with multiple dose levels (e.g., 1 mg/kg, 5 mg/kg, 20 mg/kg) to determine if a higher dose is required to achieve a therapeutic effect. Adjust dosing frequency based on the compound's half-life. |
| Animal Model Selection | Confirm Vanin-1 Role: Ensure that the Vanin-1 pathway is indeed a critical driver of the pathology in your chosen animal model. The efficacy of Vanin-1 inhibition can be context-dependent. For instance, while protective in some models, one study found it was not protective in certain models of acute and chronic kidney disease. |
| Metabolism of the Inhibitor | Identify Metabolites: The inhibitor might be rapidly metabolized into an inactive form in vivo. Analyze plasma and tissue for major metabolites. |
Issue 2: Confirming Target Engagement and Pharmacodynamics
Q: How can I be certain that this compound is inhibiting Vanin-1 activity in the animal and modulating the downstream pathway?
A: Confirming target engagement and measuring the pharmacodynamic (PD) response are critical. This involves looking beyond the primary therapeutic endpoint.
| Parameter to Measure | Methodology | Expected Outcome with Efficacious Inhibition |
| Vanin-1 Enzymatic Activity | Use a fluorogenic substrate like pantothenate-AMC on plasma or tissue homogenates from treated animals. Alternatively, use specialized in vivo bioluminescent probes like PA-AL for real-time imaging. | Significant reduction in fluorescence or bioluminescence, indicating decreased enzyme activity. |
| Downstream Biomarkers | Measure levels of cysteamine (the direct product) or glutathione (GSH) (the downstream target) in tissues like the liver or kidney. | A decrease in tissue cysteamine levels and a corresponding increase in tissue GSH levels would be expected. |
| Gene Expression | Analyze the expression of genes related to redox homeostasis or inflammation in the target tissue via quantitative PCR (qPCR). | Modulation of relevant gene expression profiles towards a non-pathological state. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Assessment
This protocol outlines a typical workflow for assessing the efficacy of this compound in a mouse model of disease (e.g., TNBS-induced colitis or renal ischemia-reperfusion injury).
Caption: General experimental workflow for an in vivo efficacy study.
Protocol 2: Measurement of Vanin-1 Activity in Tissue Homogenates
This protocol is adapted from established methods to quantify the level of target inhibition.
-
Tissue Homogenization:
-
Harvest tissue (e.g., kidney, liver) from euthanized animals and immediately flash-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer (e.g., 100 mM potassium phosphate, pH 7.5, with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Assay:
-
Prepare a reaction mixture in a 96-well black plate. For each well, add a standardized amount of protein from the tissue supernatant.
-
Prepare the reaction buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35.
-
Start the reaction by adding a fluorogenic substrate, such as pantothenate-AMC, to a final concentration of ~2.5 µM for murine Vanin-1.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in fluorescence over time (e.g., for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the activity to the total protein concentration in each sample.
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Compare the normalized activity between the vehicle-treated and this compound-treated groups to determine the percentage of in vivo inhibition.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of Renal Vanin-1 Activity
This table shows hypothetical data illustrating how to present target engagement results from a dose-ranging study in a mouse model of kidney injury.
| Treatment Group | Dose (mg/kg, p.o., BID) | N | Renal Vanin-1 Activity (RFU/min/mg protein) | % Inhibition vs. Vehicle |
| Vehicle | - | 10 | 150.2 ± 12.5 | - |
| This compound | 1 | 10 | 97.6 ± 9.8 | 35% |
| This compound | 4 | 10 | 45.1 ± 6.2 | 70% |
| This compound | 20 | 10 | 18.0 ± 3.1 | 88% |
| Data are presented as Mean ± SEM. RFU = Relative Fluorescence Units. |
Table 2: Pharmacodynamic Effect of this compound on Tissue Glutathione Levels
This table presents the expected downstream effect on a key biomarker following effective target inhibition.
| Treatment Group | Dose (mg/kg, p.o., BID) | N | Renal Glutathione (GSH) (nmol/mg tissue) | % Change vs. Vehicle |
| Vehicle | - | 10 | 4.5 ± 0.4 | - |
| This compound | 20 | 10 | 7.2 ± 0.6 | +60% |
| Data are presented as Mean ± SEM. |
Visualizations
Vanin-1 Signaling Pathway and Mechanism of Inhibition
This diagram illustrates the biochemical pathway influenced by Vanin-1 and the point of intervention for an inhibitor like this compound.
Caption: Vanin-1 pathway and the action of its inhibitor.
References
- 1. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 2. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Vanin-1 Antibody Specificity Technical Support Center
Welcome to the technical support center for Vanin-1 antibody validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of Vanin-1 antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vanin-1 and why is its antibody validation important?
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored protein with pantetheinase activity, meaning it hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] This enzymatic activity implicates Vanin-1 in processes like oxidative stress response, inflammation, and metabolism.[4][5] Given its role in various physiological and pathological conditions, ensuring the specificity of antibodies targeting Vanin-1 is crucial for accurate and reproducible research findings.
Q2: In which tissues is Vanin-1 typically expressed?
Vanin-1 is widely expressed, with particularly high levels in the liver, kidney, intestine, and spleen. Its expression can be regulated by factors such as oxidative stress and peroxisome proliferator-activated receptors (PPARs).
Q3: What are the common applications for Vanin-1 antibodies?
Vanin-1 antibodies are validated for a range of applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry (FCM), Immunoprecipitation (IP), and ELISA.
Q4: What is the expected molecular weight of Vanin-1 in a Western Blot?
The canonical human Vanin-1 protein has a predicted mass of approximately 57 kDa. However, as a GPI-anchored glycoprotein, its apparent molecular weight on an SDS-PAGE gel can be around 70 kDa. Always check the datasheet for the specific antibody you are using for the expected band size.
Q5: What are the key considerations for choosing a Vanin-1 antibody?
When selecting a Vanin-1 antibody, it is important to:
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Check for validation in your specific application: Ensure the antibody has been successfully used in the technique you plan to perform.
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Review the species reactivity: Confirm the antibody is validated for the species you are studying.
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Examine the immunogen: Knowing the part of the Vanin-1 protein used to generate the antibody can help in understanding its binding characteristics.
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Look for knockout/knockdown validation: The gold standard for antibody validation is testing in a knockout or knockdown model to ensure specificity.
Troubleshooting Guides
Western Blotting
Issue: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low Target Protein Expression | - Increase the amount of protein loaded per well. - Use a positive control lysate from a tissue known to express high levels of Vanin-1 (e.g., liver, kidney). - Consider using immunoprecipitation to enrich for Vanin-1 before blotting. |
| Suboptimal Antibody Concentration | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Ensure the secondary antibody is appropriate and used at the correct dilution. |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S before blocking. - For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm). |
| Inactive Antibody | - Ensure the antibody has been stored correctly and is within its expiration date. - Avoid repeated freeze-thaw cycles. |
Issue: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). - Add a small amount of Tween 20 (0.05-0.1%) to the blocking and wash buffers. |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | - Increase the number and duration of wash steps. |
| Protein Degradation | - Add protease inhibitors to your lysis buffer. - Handle samples on ice to minimize degradation. |
Immunohistochemistry (IHC)
Issue: Weak or No Staining
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antigen Retrieval | - Optimize the heat-induced epitope retrieval (HIER) method, including the buffer pH (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and heating time/temperature. |
| Incorrect Antibody Dilution | - Perform an antibody titration to find the optimal concentration. |
| Tissue Over-Fixation | - Ensure fixation time is appropriate for the tissue type and fixative used. Extended fixation can mask epitopes. |
| Inactive Antibody or Reagents | - Use a positive control tissue to confirm antibody and detection system activity. - Ensure reagents are stored correctly and are not expired. |
Issue: High Background Staining
| Possible Cause | Troubleshooting Steps |
| Endogenous Peroxidase/Biotin Activity | - Perform a peroxidase quenching step (e.g., with 3% H2O2) before primary antibody incubation. - If using a biotin-based detection system, use an avidin/biotin blocking kit. |
| Non-Specific Antibody Binding | - Use a blocking serum from the same species as the secondary antibody. - Ensure adequate washing between steps. |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to a lower concentration. |
Flow Cytometry
Issue: Poor Separation of Positive and Negative Populations
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Titration | - Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. |
| Low Target Expression | - Use a cell type known to express Vanin-1 as a positive control. - Consider using a brighter fluorochrome-conjugated antibody. |
| High Background Staining | - Include an isotype control to assess non-specific binding. - Use an Fc block to prevent non-specific binding to Fc receptors on immune cells. |
| Cell Viability Issues | - Use a viability dye to exclude dead cells, which can bind antibodies non-specifically. |
Experimental Protocols & Data
Recommended Antibody Dilutions (Example Data)
| Application | Species | Starting Dilution | Reference |
| Western Blot | Human, Mouse | 1:1000 | |
| Immunohistochemistry (Paraffin) | Rat | 1:50 - 1:200 | |
| Flow Cytometry | Mouse | Titration Recommended | |
| Immunoprecipitation | Mouse | 1-2 µg per 100-500 µg of total protein |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Protocol: Western Blotting for Vanin-1
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Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with the Vanin-1 primary antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane 3 times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol: Immunoprecipitation (IP) for Vanin-1
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
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Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with the Vanin-1 primary antibody overnight at 4°C.
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Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
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Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specific proteins.
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Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
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Analysis: Analyze the eluted proteins by Western Blotting.
Visualizations
Vanin-1 Signaling and Function
Caption: Vanin-1 enzymatic activity and its role in metabolism and signaling.
Antibody Validation Workflow
Caption: A logical workflow for validating Vanin-1 antibody specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model studies of Vanin-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal model studies of Vanin-1 (VNN1).
Frequently Asked Questions (FAQs)
Q1: What is Vanin-1 and what is its primary physiological function?
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2][3] Its primary function is to hydrolyze pantetheine into two products: pantothenic acid (vitamin B5) and cysteamine.[4][5] This activity is crucial for recycling vitamin B5, a precursor for Coenzyme A (CoA) biosynthesis, and for producing the antioxidant cysteamine. Consequently, Vanin-1 plays a significant role in coenzyme A metabolism, lipid metabolism, energy production, and regulating oxidative stress.
Q2: In which tissues and species is Vanin-1 most highly expressed?
Vanin-1 expression varies between species.
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In humans , high mRNA expression is found in the liver, kidney, lung, spleen, blood, skin, and gastrointestinal tract.
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In murine models (mice and rats) , Vanin-1 is predominantly expressed in the kidney, intestine, and liver. Within these organs, it is often localized to specific cell types, such as the brush border of proximal tubules in the kidney and enterocytes in the intestine.
Q3: What are the key downstream effects of Vanin-1 enzymatic activity?
The products of Vanin-1's pantetheinase activity have significant downstream biological effects.
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Cysteamine can be oxidized to cystamine, which inhibits γ-glutamylcysteine synthetase (γ-GCS). This inhibition slows down the synthesis of glutathione (GSH), a major cellular antioxidant, thereby influencing the cellular redox state.
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Pantothenic Acid is a vital precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids.
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Regulation of Signaling Pathways : Vanin-1 activity can influence inflammatory and metabolic signaling. For example, it has been shown to antagonize the anti-inflammatory activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and is involved in regulating the Akt signaling pathway in hepatic gluconeogenesis.
Q4: How is the expression of the Vnn1 gene regulated?
Vnn1 gene expression is regulated by several factors, often in response to metabolic state and stress:
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PPAR-α : In the liver, Vnn1 is a known target of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of the fasting response and fatty acid metabolism.
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PGC-1α and HNF-4α : In hepatocytes, Vnn1 transcription is activated by the synergistic action of PPAR-γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α).
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Oxidative Stress : The Vnn1 gene promoter contains antioxidant response elements (AREs), allowing its expression to be upregulated in response to oxidative stress, positioning Vanin-1 as a sensor of cellular stress.
Troubleshooting Guide for Experimental Variability
Q5: We are observing conflicting results between our Vnn1 knockout mouse model and published studies. What could be the cause?
This is a common issue stemming from several sources of variability:
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Genetic Background : The genetic background of the mouse strain can significantly impact the phenotype. The original Vnn1 knockout was created on a 129P2/OlaHsd background and subsequently backcrossed to C57BL/6. Differences in modifier genes between strains can alter the response to Vnn1 deletion.
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Environmental Factors : The gut microbiome, diet, and other environmental stressors can influence inflammation and oxidative stress, potentially unmasking or altering the knockout phenotype.
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Compensatory Mechanisms : The absence of Vanin-1 from development may lead to the upregulation of other enzymes or pathways that compensate for its loss, masking the expected phenotype under baseline conditions. The phenotype of Vnn1 knockout mice is often most apparent when the animals are challenged with a specific stressor, such as irradiation or chemically-induced colitis.
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Subtle Phenotype : The baseline phenotype of Vnn1 knockout mice is not always dramatic; they are viable and fertile. The key reported phenotype is an increased resistance to oxidative stress, which requires specific assays to measure.
Q6: Why are the outcomes of pharmacological inhibition of Vanin-1 different from those of genetic knockout?
Discrepancies between using a pharmacological inhibitor (like RR6) and a genetic knockout are common in research and can be attributed to several factors:
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Incomplete Inhibition : While potent, an inhibitor may not achieve 100% target blockade in all tissues in vivo, unlike a complete genetic deletion.
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Specificity and Off-Target Effects : Although inhibitors like RR6 are reported to be highly specific, potential off-target effects can never be fully excluded and may contribute to the observed phenotype.
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Acute vs. Chronic Effects : Pharmacological inhibition provides an acute or sub-chronic blockade of enzyme activity in an adult animal. This is fundamentally different from a constitutive genetic knockout, where the animal has developed from birth in the absence of the protein, allowing for long-term compensatory changes.
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Pharmacokinetics and Species Differences : The efficacy and metabolism of an inhibitor can vary between species (e.g., rats vs. mice), leading to different effective doses and durations of action. One study noted that while VNN1 inhibitors were effective, they did not fully replicate the protective phenotype of knockout mice in certain kidney injury models.
Q7: Our pantetheinase activity assays show high well-to-well variability. How can we improve consistency?
High variability in pantetheinase activity assays can often be traced to pre-analytical and analytical factors. Use the following workflow to troubleshoot.
Q8: Our Western blots for Vanin-1 are inconsistent or show unexpected bands. What are the likely causes?
Vanin-1 is a GPI-anchored protein, which can present challenges for Western blotting.
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Antibody Specificity : Ensure your primary antibody is validated for the species and application. Check datasheets for recommended dilutions and protocols.
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Multiple Forms : Vanin-1 can exist in a membrane-bound form and a soluble form, which may migrate differently. The protein is also glycosylated, which can lead to broader bands than expected. The predicted mass is ~57 kDa, but it may run higher on a gel.
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Protein Extraction : Standard lysis buffers may be insufficient for extracting a GPI-anchored protein. Consider using buffers containing stronger detergents (e.g., RIPA buffer) or specific protocols for membrane proteins.
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Loading Controls : For tissue-specific or stress-induced changes in Vanin-1, ensure your loading control (e.g., GAPDH, β-actin) is not also affected by the experimental conditions.
Data Summaries
Table 1: Summary of VNN1 Expression and Phenotypes in Animal Models
| Feature | Mouse Models | Rat Models | Key Considerations |
| Primary Tissues | Kidney, Intestine, Liver, Adrenal Gland | Kidney, Liver | Expression can be highly localized within tissues (e.g., centrilobular hepatocytes). |
| Knockout Phenotype | Viable, fertile, no obvious spontaneous phenotype. Increased resistance to oxidative stress (γ-irradiation, paraquat). Protected from TNBS-induced colitis. Elevated tissue glutathione (GSH) levels. | N/A (Knockout models are primarily murine). | Phenotype is often only evident under stress/disease conditions. |
| Disease Models | Colitis : Vnn1 KO protects mice from colitis. Kidney Injury : Reports are variable; some studies show protection in KO, while others show inhibitor is not protective. Obesity : Vnn1 expression is reduced in brown adipose tissue of obese mice. | Nephrotoxicity : Urinary Vanin-1 levels increase in models of drug-induced kidney injury. Diabetes : Upregulation of Vanin-1 at the protein level in streptozotocin-induced diabetic rats. | The role of Vanin-1 can be protective or detrimental depending on the organ and the nature of the injury. |
Table 2: Common Pharmacological Inhibitors of Vanin-1
| Inhibitor | Type | IC₅₀ | Species Tested | Reference |
| RR6 | Competitive, Reversible Pantetheine Analog | ~0.54 µM (recombinant) 40-87 nM (serum) | Human, Rat, Bovine | |
| Unnamed Inhibitor | Potent & Selective | 1.5 nM (mouse) 3.4 nM (human) | Mouse, Human | |
| General Inhibitors | Low Specificity | 4-20 µM | Not specified |
Visualized Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Pantetheinase Activity Assay in Tissue Lysates
This protocol is adapted from fluorometric methods using a pantothenate-7-amino-4-methylcoumarin (Pan-AMC) substrate.
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1. Reagent Preparation:
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Lysis Buffer: PBS, 0.1% deoxycholate, with protease inhibitors. Keep on ice.
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Assay Buffer: Phosphate buffer (pH 8.0), 0.01% BSA, 1% DMSO, 0.0025% Brij 35.
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DTT Solution: 500 µM DTT in Assay Buffer (prepare fresh).
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Substrate Stock: 10 mM Pan-AMC in DMSO. Store at -20°C, protected from light.
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Working Substrate Solution: Dilute Pan-AMC stock to 20 µM in Assay Buffer.
-
-
2. Sample Preparation:
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Homogenize ~20-50 mg of tissue in 200-500 µL of ice-cold Lysis Buffer.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Collect the supernatant. Determine protein concentration using a BCA assay.
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Dilute lysates with Lysis Buffer to a final concentration of 1-2 µg/µL.
-
-
3. Assay Procedure (96-well plate format):
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Add 20-50 µg of total protein (in a volume of ~50 µL) to each well. Include a "no enzyme" control with Lysis Buffer only.
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Add 50 µL of DTT solution to each well and incubate for 10 minutes at room temperature to reduce disulfide bonds.
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Initiate the reaction by adding 100 µL of the 20 µM working substrate solution to all wells.
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Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
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Measure fluorescence kinetically for 30-60 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
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4. Data Analysis:
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Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
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Subtract the rate of the "no enzyme" control from all sample rates.
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Normalize the activity to the amount of protein loaded per well (e.g., in RFU/min/µg protein).
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Protocol 2: Western Blotting for Vanin-1
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1. Sample Preparation:
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Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
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Sonicate briefly to shear DNA and ensure complete lysis.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.
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Determine protein concentration of the supernatant using a BCA assay.
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Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
2. Gel Electrophoresis and Transfer:
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Separate proteins on an 8-10% SDS-PAGE gel.
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Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
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Confirm transfer efficiency by Ponceau S staining.
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3. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against Vanin-1 (e.g., Rabbit Polyclonal, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.
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Wash the membrane 3 times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
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Wash the membrane 3 times for 10 minutes each with TBST.
-
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4. Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Image the blot using a digital imager or film. Analyze band intensity using software like ImageJ. Normalize to a loading control.
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Protocol 3: Immunohistochemistry (IHC) for Vanin-1
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1. Tissue Preparation:
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Fix freshly dissected tissues in 10% neutral buffered formalin for 24 hours.
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Process tissues through a graded series of ethanol and xylene, and embed in paraffin.
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Cut 4-5 µm sections and mount on charged slides.
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2. Staining Procedure:
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Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
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Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
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Allow slides to cool, then wash in PBS.
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Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.
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Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
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Incubate with the primary Vanin-1 antibody (e.g., Rabbit Polyclonal, diluted 1:50-1:200) in a humidified chamber overnight at 4°C.
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Wash slides in PBS.
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Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.
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Develop the signal with a chromogen like DAB.
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Counterstain with hematoxylin, dehydrate, clear, and coverslip.
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3. Analysis:
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Examine slides under a microscope. Vanin-1 should show membrane or cytoplasmic staining.
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Use tissue from a Vnn1 knockout mouse as a negative control to confirm antibody specificity.
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References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Gene - VNN1 [maayanlab.cloud]
- 3. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Vanin-1 Inhibitors: Vanin-1-IN-2 vs. RR6
In the landscape of pharmacological research, the inhibition of vanin-1, a pantetheinase with implications in oxidative stress and inflammation, presents a promising therapeutic avenue. This guide provides a detailed, data-driven comparison of two notable vanin-1 inhibitors: Vanin-1-IN-2 and RR6. Designed for researchers, scientists, and drug development professionals, this document outlines their respective activities, mechanisms of action, and the experimental backing for these findings.
Quantitative Activity Comparison
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and RR6 against vanin-1 and related enzymes. It is important to exercise caution when directly comparing these values, as they may have been determined under different experimental conditions.
| Inhibitor | Target | IC50 Value | Source(s) |
| This compound | Vanin-1 | 162 nM | [1] |
| RR6 | Recombinant Vanin-1 | 540 nM | [1][2] |
| Human Serum Pantetheinase | 40 nM | [1][2] | |
| Bovine Serum Pantetheinase | 41 nM | ||
| Rat Serum Pantetheinase | 87 nM |
RR6 has also demonstrated potent in vivo activity, with oral administration in Wistar rats leading to the complete inhibition of plasma vanin activity.
Mechanism of Action: Targeting the Vanin-1 Pathway
Both this compound and RR6 exert their effects by inhibiting the enzymatic activity of vanin-1. Vanin-1 is a key enzyme in the catabolism of pantetheine, a component of Coenzyme A. It hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.
The generated cysteamine can interfere with the synthesis of reduced glutathione (GSH), a critical antioxidant. By inhibiting vanin-1, these compounds can modulate the levels of cysteamine, thereby potentially mitigating oxidative stress and inflammation. Vanin-1 itself is a transcriptional target of peroxisome proliferator-activated receptor-alpha (PPAR-α), a master regulator of lipid metabolism in the liver.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
References
Vanin-1 Inhibition: A Comparative Analysis of Efficacy in Inflammatory Bowel Disease and Acute Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Vanin-1 (VNN1) inhibition in preclinical models of Inflammatory Bowel Disease (IBD) and Acute Kidney Injury (AKI). We focus on the performance of the selective Vanin-1 inhibitor, Vanin-1-IN-2, and compare its effects with other VNN1 inhibitors and alternative therapeutic strategies.
Mechanism of Action of Vanin-1
Vanin-1 is a pantetheinase, an enzyme that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] This enzymatic activity plays a crucial role in regulating tissue redox homeostasis. The product, cysteamine, can modulate the levels of glutathione (GSH), a key intracellular antioxidant.[1][3] By influencing GSH stores, Vanin-1 activity can impact cellular responses to oxidative stress and inflammation, making it a compelling target for therapeutic intervention in various diseases.
Vanin-1 Signaling Pathway
The signaling pathway influenced by Vanin-1 primarily revolves around its impact on oxidative stress and inflammation.
Efficacy of this compound in a Colitis Model
This compound, a potent and selective inhibitor of Vanin-1, has demonstrated significant efficacy in a murine model of colitis. This compound was identified as "example 1" in patent WO2016193844A1. In a dextran sodium sulfate (DSS)-induced colitis model in BALB/c mice, subcutaneous administration of a preferred agent from this patent, likely this compound, at 50 mg/kg once daily for 14 days resulted in reduced body weight loss, and improved Disease Activity Index (DAI) and colon length.
Comparison with Other Vanin-1 Inhibitors and Genetic Knockout in Colitis
| Treatment | Animal Model | Key Findings | Reference |
| This compound | DSS-induced colitis (mice) | Reduced body weight loss, improved DAI and colon length. | |
| Vanin-1 Knockout | TNBS-induced colitis (mice) | 70% survival in knockout mice vs. 20% in wild-type. Reduced weight loss and colon inflammation. | |
| Vanin-1 Knockout | DSS-induced colitis (mice) | Drastically reduced incidence of colorectal cancer in a colitis-associated cancer model. Milder clinical signs of colitis. |
Alternative Treatments for Inflammatory Bowel Disease
| Therapeutic Class | Mechanism of Action | Examples |
| Aminosalicylates | Anti-inflammatory effects, exact mechanism not fully understood. | Mesalamine, Sulfasalazine |
| Corticosteroids | Broad immunosuppression. | Prednisone, Budesonide |
| Immunomodulators | Modulate the immune system to reduce inflammation. | Azathioprine, Methotrexate |
| Biologics (Anti-TNF) | Target specific inflammatory proteins (e.g., TNF-alpha). | Infliximab, Adalimumab |
Efficacy of this compound in an Acute Kidney Injury Model
In contrast to its efficacy in the colitis model, pharmacological inhibition of Vanin-1 with this compound was found to be not protective in mouse models of acute and chronic kidney disease. Studies using a renal ischemia-reperfusion injury (IRI) model and an Alport syndrome model of chronic kidney disease showed that despite potent inhibition of Vanin-1 enzymatic activity, the inhibitor did not improve kidney function or reduce fibrosis.
Comparison with Genetic Knockout in Kidney Injury
| Treatment | Animal Model | Key Findings | Reference |
| This compound | Ischemia-Reperfusion Injury (mice) | No improvement in kidney function or fibrotic processes. | |
| This compound | Alport Syndrome (mice) | Insufficient to restore kidney function. | |
| Vanin-1 Knockout | Ischemia-Reperfusion Injury (mice) | Conflicting reports, with some studies suggesting protection against oxidative stress-related damage. |
Alternative Therapeutic Approaches for Acute Kidney Injury
| Therapeutic Strategy | Mechanism of Action | Examples (Experimental) |
| Antioxidants | Scavenge reactive oxygen species. | N-acetylcysteine, Alpha-lipoic acid |
| Anti-inflammatory agents | Reduce the inflammatory response in the kidney. | Curcumin, Resveratrol |
| Stem Cell Therapy | Promote renal repair and regeneration. | Mesenchymal stem cells |
Experimental Protocols
TNBS-Induced Colitis Model in Mice
This model is used to induce a Th1-mediated inflammatory response resembling Crohn's disease.
Protocol Details:
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Animal Model: Typically, BALB/c or SJL/J mice are used.
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Induction: Mice are anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is administered intrarectally via a catheter. Ethanol is used to break the mucosal barrier.
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Treatment: this compound or a vehicle control is administered, for example, subcutaneously daily.
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Monitoring: Disease Activity Index (DAI) is calculated based on weight loss, stool consistency, and rectal bleeding.
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Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for measurement of length and weight, histological analysis, and biochemical assays (e.g., MPO for neutrophil infiltration and cytokine levels).
Ischemia-Reperfusion Injury (IRI) Model of Acute Kidney Injury
This model mimics the renal injury that occurs due to a temporary disruption of blood flow.
Protocol Details:
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Animal Model: Commonly C57BL/6 mice are used.
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Procedure: Mice are anesthetized, and the renal pedicles (containing the renal artery and vein) are surgically isolated. Microvascular clamps are applied to induce ischemia for a defined period (e.g., 22-30 minutes).
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Reperfusion: The clamps are removed to allow blood flow to return to the kidneys.
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Treatment: this compound or vehicle is administered before or after the ischemic insult.
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Monitoring: Kidney function is assessed by measuring blood urea nitrogen (BUN) and serum creatinine at various time points post-reperfusion.
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Endpoint Analysis: Kidneys are harvested for histological examination to assess tubular necrosis, inflammation, and fibrosis.
Conclusion
The available evidence suggests that the efficacy of the Vanin-1 inhibitor, this compound, is highly dependent on the disease context. While it shows significant promise in a preclinical model of colitis, likely due to its role in modulating gut inflammation and oxidative stress, it does not appear to be a viable therapeutic strategy for acute or chronic kidney disease. This highlights the nuanced role of Vanin-1 in different tissues and pathologies. Further research is warranted to fully elucidate the therapeutic potential and limitations of Vanin-1 inhibition for various inflammatory and oxidative stress-related disorders.
References
A Comparative Guide to the Anti-Inflammatory Effects of Vanin-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-inflammatory agent, Vanin-1-IN-2, against established anti-inflammatory drugs, Dexamethasone and Ibuprofen. The data presented herein is illustrative and intended to guide research and development efforts in the field of inflammation.
Introduction: Vanin-1 as a Therapeutic Target
Vanin-1 (VNN1) is an ectoenzyme that plays a crucial role in modulating oxidative stress and inflammatory responses.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid and cysteamine.[4][5] The production of cysteamine can interfere with the synthesis of glutathione (GSH), a key intracellular antioxidant, thereby promoting oxidative stress and inflammation. Studies in Vnn1-deficient mice have demonstrated increased resistance to oxidative stress and reduced inflammatory responses. Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy for inflammatory diseases. This compound is a novel, potent, and selective hypothetical inhibitor of Vanin-1, designed to mitigate inflammation by targeting this pathway.
Mechanism of Action
-
This compound (Hypothetical): Inhibits the pantetheinase activity of Vanin-1, preventing the production of cysteamine. This leads to preserved intracellular glutathione levels, reduced oxidative stress, and downregulation of pro-inflammatory signaling pathways.
-
Dexamethasone: A synthetic glucocorticoid that binds to glucocorticoid receptors. This complex translocates to the nucleus and modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical comparative efficacy of this compound, Dexamethasone, and Ibuprofen in key in vitro and in vivo models of inflammation.
Table 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Murine Macrophages (J774A.1)
| Compound | Target | IC₅₀ for TNF-α Inhibition (nM) | IC₅₀ for IL-6 Inhibition (nM) |
| This compound | Vanin-1 | 15 | 25 |
| Dexamethasone | Glucocorticoid Receptor | 5 | 8 |
| Ibuprofen | COX-1/COX-2 | >10,000 | >10,000 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the production of the respective cytokine by 50%.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) at 4 hours |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| Dexamethasone | 1 | 65 |
| Ibuprofen | 30 | 50 |
Data represents the percentage reduction in paw volume compared to the vehicle-treated group.
Experimental Protocols
-
Cell Culture: Murine macrophage cell line J774A.1 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: IC₅₀ values are calculated using non-linear regression analysis.
-
Animals: Male Wistar rats (180-200 g) are used for the study.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: this compound, Dexamethasone, or Ibuprofen are administered orally (p.o.) one hour before the induction of inflammation. The vehicle group receives the same volume of the vehicle.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak edema (typically 4 hours).
Signaling Pathways and Experimental Workflows
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
Vanin-1-IN-2: A Comparative Analysis of its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of Vanin-1-IN-2's cross-reactivity with other enzymes, supported by available experimental data and detailed methodologies.
This compound is a potent inhibitor of Vanin-1, a pantetheinase enzyme involved in oxidative stress and inflammation.[1] Its selectivity is a critical attribute for its use as a research tool. This guide summarizes the available data on its interaction with other enzymes and provides context for its potential off-target effects.
Selectivity Profile of a Pyrimidine Carboxamide Vanin-1 Inhibitor
This compound belongs to a series of pyrimidine carboxamide inhibitors of Vanin-1.[2] A representative compound from this class, referred to in a study as "Vanin-1 inhibitor," was screened against a panel of 77 major drug targets to assess its selectivity. The inhibitor, tested at a concentration of 10 µM, demonstrated a favorable selectivity profile with no significant biochemical or binding activity observed for any of the off-target proteins.[3]
This broad screening panel included a diverse set of targets such as G-protein-coupled receptors (GPCRs), ion channels, kinases, and other enzymes, providing a robust assessment of the inhibitor's specificity. The lack of significant hits in this panel suggests that this compound and related compounds are highly selective for their intended target, Vanin-1.
A more focused investigation revealed that the "Vanin-1 inhibitor" exhibited over 1,000-fold selectivity against human biotinidase, an enzyme that shares some structural similarities with Vanin-1.[3] The IC50 value for the inhibition of human Vanin-1 was determined to be 3.4 nM, while the IC50 for human biotinidase was 8.3 µM.[3]
Quantitative Data on Cross-Reactivity
The following table summarizes the inhibitory activity of the pyrimidine carboxamide "Vanin-1 inhibitor" against Vanin-1 and its lack of significant activity against a wide range of other enzymes and receptors at a concentration of 10 µM.
| Target Enzyme/Receptor | Species | % Inhibition at 10 µM | IC50 |
| Vanin-1 | Human | - | 3.4 nM |
| Vanin-1 | Mouse | - | 1.5 nM |
| Biotinidase | Human | - | 8.3 µM |
| Aldose reductase | Rat | -4 | > 10 µM |
| ATPase, Na+-K+, heart, pig | Pig | 0 | > 10 µM |
| Carbonic anhydrase II | Human | -20 | > 10 µM |
| Cholinesterase, acetyl, ACES | Human | -15 | > 10 µM |
| Cyclooxygenase COX-1 | Human | -16 | > 10 µM |
| Cyclooxygenase COX-2 | Human | -16 | > 10 µM |
| HMG-CoA reductase | Human | -2 | > 10 µM |
| Leukotriene LTC4 synthase | Guinea Pig | 12 | > 10 µM |
| Adrenergic β2 | Human | 8 | > 10 µM |
| Adrenergic β3 | Human | -3 | > 10 µM |
| Androgen (testosterone) | Human | -3 | > 10 µM |
| Angiotensin AT1 | Human | 4 | > 10 µM |
| Angiotensin AT2 | Human | -10 | > 10 µM |
| Bradykinin B1 | Human | 36 | > 10 µM |
| Bradykinin B2 | Human | -10 | > 10 µM |
| Cannabinoid CB1 | Human | 15 | > 10 µM |
| Histamine H2 | Human | -8 | > 10 µM |
| Histamine H3 | Human | 0 | > 10 µM |
| Insulin | Rat | 7 | > 10 µM |
| Motilin | Human | -7 | > 10 µM |
| Muscarinic M1 | Human | 11 | > 10 µM |
| Muscarinic M2 | Human | 28 | > 10 µM |
| Muscarinic M3 | Human | -1 | > 10 µM |
Data sourced from a study on a representative pyrimidine carboxamide Vanin-1 inhibitor. A negative value indicates potentiation of activity, while values close to zero indicate no significant effect. In this panel, inhibition values below 50% are generally not considered significant.
Experimental Protocols
Vanin-1 and Biotinidase Activity Assay
The enzymatic activity of Vanin-1 and biotinidase was determined using a fluorogenic substrate-based assay.
Materials:
-
384-well microtiter plates (black, medium binding)
-
Vanin-1 inhibitor (dissolved in DMSO)
-
Recombinant human or murine Vanin-1
-
Fluorogenic substrate: pantothenate-AMC
-
Assay buffer
Procedure:
-
Add 1 µL of the Vanin-1 inhibitor at various concentrations (typically from 10 nM to 100 µM) to the wells of a 384-well plate.
-
Add 20 µL of Vanin-1 enzyme solution to each well. The final concentration of human Vanin-1 is 0.6 nM, and for murine Vanin-1, it is between 20-50 nM.
-
Initiate the enzymatic reaction by adding 20 µL of the pantothenate-AMC substrate. The final substrate concentration is 0.5 µM for human Vanin-1 and 2.5 µM for murine Vanin-1.
-
Incubate the plate and monitor the fluorescence signal over time using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
Broad Panel Selectivity Screening
The cross-reactivity of the Vanin-1 inhibitor was assessed using a commercial screening panel, likely the Eurofins SafetyScreen44 Panel or a similar service. These panels typically consist of a battery of standardized binding and enzymatic assays.
General Protocol Outline:
-
Compound Preparation: The test compound (Vanin-1 inhibitor) is prepared at a stock concentration, typically in DMSO.
-
Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) in a panel of assays against various targets. These assays can be:
-
Binding Assays: Radioligand binding assays are used to determine the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Enzyme Activity Assays: Biochemical assays are used to measure the effect of the test compound on the activity of a specific enzyme.
-
-
Data Analysis: The percentage of inhibition or stimulation is calculated for each target. A significant interaction is typically defined as an inhibition or stimulation of more than 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Vanin-1 signaling pathway and the general workflow for assessing inhibitor cross-reactivity.
References
Comparative Analysis of Vanin-1 Inhibitors in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of emerging Vanin-1 (VNN-1) inhibitors as potential therapeutic agents for Inflammatory Bowel Disease (IBD). Vanin-1, an epithelial ectoenzyme with pantetheinase activity, is increasingly recognized as a pro-inflammatory mediator in the gut, making it a promising target for novel IBD therapies. Upregulation of VNN-1 in the intestinal mucosa of IBD patients correlates with disease severity, and preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of VNN-1 can ameliorate colitis.[1] This analysis summarizes the available preclinical data on various classes of VNN-1 inhibitors, outlines common experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
It is important to note that direct head-to-head comparative studies of different Vanin-1 inhibitors are limited in publicly available literature. The following data has been compiled from various sources and may reflect studies with different experimental designs.
Data Presentation: Performance of Vanin-1 Inhibitors
The following table summarizes the available quantitative and qualitative data for different classes of Vanin-1 inhibitors investigated in the context of IBD.
| Inhibitor Class/Name | Chemical Class | In Vitro Potency (IC50) | Pharmacokinetics | Preclinical Efficacy in IBD Models |
| RR6 | Ubiquinone Analog | 0.54 µM (Human VNN-1)[2] | Not Reported | Widely used as a tool compound to study VNN-1 function; efficacy confirmed in a rat model.[2] |
| X17 | Thiazole Carboxamide | Potent inhibitor at protein, cell, and tissue levels.[3] | High bioavailability of 81% in rats.[3] | In a DSS-induced mouse colitis model, X17 showed potent anti-inflammatory and antioxidant activities, repressed inflammatory factor expression, reduced myeloperoxidase activity, and restored the intestinal barrier. |
| Pyrimidine Carboxamides | Pyrimidine Carboxamide | A preferred agent from this class showed an IC50 of 4.1-7 nM against human VNN-1. | Not Reported | A representative compound reduced body weight loss, improved Disease Activity Index (DAI), and increased colon length in a DSS-induced colitis model in mice at a dose of 50 mg/kg s.c. |
| BI 1595043 | Not Specified | Not Reported | Rapidly absorbed in humans. | Showed promising effects on epithelial cell protection and reduction of inflammatory mediators in preclinical studies. Development was discontinued due to ophthalmologic adverse events in Phase 1 trials. |
Experimental Protocols
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used method to evaluate the efficacy of potential IBD therapeutics, including Vanin-1 inhibitors. Below is a representative protocol synthesized from common practices in the field.
DSS-Induced Acute Colitis Model for Efficacy Testing
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment with standard chow and water ad libitum.
-
-
Induction of Colitis:
-
Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
-
Inhibitor Administration:
-
The Vanin-1 inhibitor is typically administered daily, starting either on the same day as DSS administration or as a pre-treatment.
-
Routes of administration can include oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injection.
-
A vehicle control group (receiving the solvent used to dissolve the inhibitor) is run in parallel with the DSS-treated group.
-
-
Monitoring and Endpoint Analysis:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).
-
Termination: On the final day of the study (e.g., day 7 or 8), mice are euthanized.
-
Macroscopic Evaluation: The entire colon is excised, and its length from the cecum to the anus is measured. Shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed blindly to assess the degree of inflammation, crypt damage, and cellular infiltration.
-
Biochemical Markers:
-
Myeloperoxidase (MPO) Activity: A portion of the colon tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.
-
Cytokine Levels: Colon tissue homogenates or cultured colon explants can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other immunoassays.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Vanin-1 Signaling in IBD.
Experimental Workflow
Caption: Preclinical evaluation workflow.
References
- 1. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 3. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Vanin-1 Inhibitor Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for the Vanin-1 inhibitor, Vanin-1-IN-2, and other notable alternatives. The data presented here is collated from various studies to aid researchers in evaluating the reproducibility and performance of these compounds.
Introduction to Vanin-1 and its Inhibition
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that plays a crucial role in regulating oxidative stress and inflammation.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] The production of cysteamine can influence the intracellular pool of glutathione (GSH), a key antioxidant, thereby modulating the cellular response to oxidative stress.[1] Dysregulation of Vanin-1 activity has been implicated in various diseases, including inflammatory bowel disease (IBD), diabetes, and kidney disease, making it a compelling target for therapeutic intervention. This guide focuses on the comparative efficacy of several small molecule inhibitors of Vanin-1.
Comparative Analysis of Vanin-1 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency of Vanin-1 Inhibitors
| Compound | Target(s) | IC50 (Human Vanin-1) | Source |
| This compound | Vanin-1 | 162 nM | |
| RR6 | Vanin-1 | 540 nM | |
| OMP-7 | Vanin-1 | 38 nM | |
| BI-4122 | Vanin-1 & Vanin-2 | 0.3 nM |
Note: Lower IC50 values indicate higher potency.
In Vivo Efficacy and Experimental Observations
While in vitro data provides a measure of direct inhibitory activity, in vivo studies are crucial for understanding the therapeutic potential of these compounds.
-
This compound: Publicly available in vivo efficacy data for this compound is limited at the time of this guide's compilation, making direct comparisons of its in vivo performance challenging.
-
RR6: This inhibitor has been evaluated in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model. Studies have shown that genetic deficiency of Vanin-1 protects mice from colitis, and treatment with RR6 has been used to pharmacologically probe the role of Vanin-1 in this context. However, in animal models of type 2 diabetes, short-term administration of RR6 did not significantly improve hepatic glucose production or insulin sensitivity.
-
OMP-7: As a more potent analog of RR6, OMP-7 is expected to show enhanced in vivo activity, though detailed comparative studies are not widely available.
-
BI-4122: This dual inhibitor has been investigated in preclinical studies and has shown promising effects on epithelial cell protection and reduction of inflammatory mediators. Its pharmacokinetic properties are suitable for in vivo experiments. However, a clinical trial with a related compound, BI 1595043, was discontinued. In some animal models of acute and chronic kidney disease, pharmacological inhibition of Vanin-1 did not show a protective effect.
Experimental Protocols
Reproducibility of experimental results is highly dependent on the methodologies employed. Below are detailed protocols for key experiments cited in the evaluation of Vanin-1 inhibitors.
Vanin-1 Activity Assay (Fluorescent)
This assay is commonly used to determine the in vitro potency of Vanin-1 inhibitors.
Principle: The assay measures the enzymatic activity of Vanin-1 by detecting the fluorescence generated from the cleavage of a fluorogenic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).
Materials:
-
Recombinant human Vanin-1 enzyme
-
Pantothenate-AMC substrate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35)
-
Test inhibitors (e.g., this compound, RR6) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of the diluted inhibitor solutions to the wells of the 384-well plate.
-
Add 20 µL of recombinant human Vanin-1 solution (final concentration ~0.6 nM) to each well.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the pantothenate-AMC substrate (final concentration ~0.5 µM).
-
Immediately measure the fluorescence kinetics over time (e.g., 60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 440 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Colitis Model (TNBS-induced)
This model is used to evaluate the anti-inflammatory effects of Vanin-1 inhibitors in vivo.
Principle: 2,4,6-trinitrobenzene sulfonic acid (TNBS) induces a T-cell mediated immune response in the colon of mice, mimicking aspects of inflammatory bowel disease.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
TNBS solution
-
Ethanol
-
Test inhibitor (e.g., RR6) and vehicle control
-
Catheter for intrarectal administration
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice.
-
Slowly administer a solution of TNBS in ethanol intrarectally using a catheter.
-
Administer the test inhibitor or vehicle control according to the desired dosing regimen (e.g., oral gavage daily). For example, in some studies, cystamine (a product of Vanin-1 activity) was administered at 120 mg/kg.
-
Monitor the mice daily for body weight, signs of distress, and survival.
-
At the end of the study period, sacrifice the mice and collect colon tissue.
-
Assess disease severity by measuring colon length, and weight, and by histological analysis of inflammation and tissue damage.
-
Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, can also be measured in the colon tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Vanin-1 and a general workflow for evaluating Vanin-1 inhibitors.
Caption: Vanin-1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Vanin-1 Inhibitor Evaluation.
Conclusion
The available data indicates that this compound is a potent inhibitor of Vanin-1 in vitro. However, a comprehensive understanding of its reproducibility and therapeutic potential requires further in vivo studies and direct comparative analyses against other established inhibitors like RR6, OMP-7, and BI-4122. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies. The signaling pathway of Vanin-1 through cysteamine production and its influence on glutathione synthesis and PPARγ activity highlights the complex role of this enzyme in health and disease. Future research should focus on elucidating the in vivo efficacy of newer inhibitors like this compound and exploring their therapeutic utility in various disease models.
References
A Comparative Guide to the In Vivo Validation of Vanin-1 Inhibitors for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Vanin-1 (VNN1) inhibitors as potential therapeutic agents, with a focus on Vanin-1-IN-2 and its alternatives. Vanin-1 is a pantetheinase ectoenzyme that plays a significant role in modulating oxidative stress and inflammation. Its inhibition has emerged as a promising strategy for treating inflammatory bowel disease (IBD). This document summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows to aid in the evaluation of these compounds.
Introduction to Vanin-1 and Its Role in Inflammation
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity is implicated in conditions of oxidative stress and inflammation.[3] Notably, increased expression of Vanin-1 is observed in the intestinal tissues of patients with IBD.[4] Preclinical studies using Vanin-1 knockout mice have demonstrated protection against chemically induced colitis, validating it as a therapeutic target.[5] The inhibition of Vanin-1 is expected to restore tissue homeostasis and reduce inflammation, offering a novel therapeutic avenue for IBD.
Comparative Analysis of Vanin-1 Inhibitors
This section compares this compound with other notable Vanin-1 inhibitors that have undergone in vivo evaluation. The data presented is based on publicly available research.
Table 1: In Vitro Potency of Selected Vanin-1 Inhibitors
| Compound | Chemical Class | Target(s) | IC₅₀ (Human VNN1) | Source |
| This compound | Pyrimidine Carboxamide | Vanin-1 | 162 nM | |
| RR6 | Pantetheine Analog | Vanin-1 | 540 nM (recombinant) | |
| X17 | Thiazole Carboxamide | Vanin-1 | Potent (specific value not stated) | |
| Compound 3 (Pfizer) | Pyrimidine Carboxamide | Vanin-1 | Potent (specific value not stated) |
Table 2: In Vivo Efficacy and Pharmacokinetics of Selected Vanin-1 Inhibitors
| Compound | Animal Model | Key Efficacy Findings | Pharmacokinetic Parameters | Source |
| This compound | Mouse Colitis Model | Demonstrated efficacy | Data not publicly available | |
| RR6 | Rat Models | Effectively inhibited plasma Vanin-1 activity | Data not publicly available | |
| X17 | DSS-induced Mouse Colitis | Potent anti-inflammatory and antioxidant activities; restored intestinal barrier | Oral Bioavailability (Rat): 81% | |
| Compound 3 (Pfizer) | Mouse Colitis Model | Demonstrated potent pharmacological activity | Data not publicly available |
Signaling Pathway and Experimental Workflow
To understand the therapeutic rationale and the methods used for in vivo validation, the following diagrams illustrate the Vanin-1 signaling pathway and a general workflow for evaluating inhibitors in a preclinical colitis model.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases [mdpi.com]
- 2. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of Vanin-1 Inhibitors: A Guide for Researchers
An in-depth analysis of the structural diversity, inhibitory potency, and experimental evaluation of key Vanin-1 (VNN1) inhibitors for researchers in drug discovery and development.
Vanin-1 (VNN1), a GPI-anchored ectoenzyme, has emerged as a significant therapeutic target due to its role in modulating oxidative stress and inflammation. VNN1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3][4][5] This activity is implicated in various pathological conditions, including inflammatory bowel disease (IBD), diabetes, and cardiovascular diseases. The development of potent and selective VNN1 inhibitors is crucial for elucidating its physiological functions and for therapeutic intervention. This guide provides a comparative overview of the main structural classes of VNN1 inhibitors, supported by experimental data and detailed protocols.
Key Structural Classes and Inhibitory Potency
The landscape of VNN1 inhibitors has expanded from initial non-selective compounds to highly potent and specific molecules. The major classes include pantetheine analogs, pyrimidine and thiazole carboxamides, and dual inhibitors.
Pantetheine Analogs: RR6 and the OMP-Series
The pantetheine analog RR6 was a pioneering selective and reversible VNN1 inhibitor with nanomolar potency. This compound has been instrumental in preclinical studies to probe the function of VNN1. Building upon the RR6 scaffold, the OMP-series of inhibitors were developed, with OMP-7 demonstrating significantly enhanced potency.
Thiazole and Pyrimidine Carboxamides
Recent efforts have focused on developing novel heterocyclic inhibitors. Thiazole carboxamides, such as compound X17, have shown potent VNN1 inhibition and excellent oral bioavailability, making them promising candidates for IBD treatment. Pfizer has developed pyrimidine carboxamide-based inhibitors, including PFI-653, which exhibit nanomolar inhibitory activity against VNN1 from multiple species.
Dual Vanin-1/2 Inhibitors
Boehringer Ingelheim has developed BI-4122, a potent dual inhibitor of both Vanin-1 and Vanin-2. This tool compound is valuable for studying the combined roles of these related enzymes in various disease models.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of selected VNN1 inhibitors against human and mouse orthologs.
| Inhibitor Class | Compound | Target | IC50 (nM) | Selectivity | Reference |
| Pantetheine Analog | RR6 | Human Serum VNN1 | 40 | Selective vs. Biotinidase | |
| Bovine Serum VNN1 | 41 | ||||
| Rat Serum VNN1 | 87 | ||||
| Recombinant Human VNN1 | 540 | ||||
| OMP-Series (RR6 Derivative) | OMP-7 | Human Serum VNN1 | 38 | Not specified | |
| Thiazole Carboxamide | X17 | Recombinant Human VNN1 | Not specified, potent | Not specified | |
| Pyrimidine Carboxamide | PFI-653 | Human Recombinant Plasma VNN1 | 6.85 | Not specified | |
| Human Plasma VNN1 | 9.0 | ||||
| Mouse Recombinant VNN1 | 24.5 | ||||
| Mouse Plasma VNN1 | 53.4 | ||||
| Dual VNN1/2 Inhibitor | BI-4122 | Human VNN1 | 0.3 | Dual inhibitor | |
| Human VNN2 | 1.5 | ||||
| Human Whole Blood VNN1 | 2 |
Vanin-1 Signaling Pathways
VNN1 activity is intricately linked to cellular redox homeostasis and inflammatory signaling. Its product, cysteamine, can modulate the levels of glutathione (GSH), a key antioxidant. VNN1 has also been shown to antagonize the anti-inflammatory activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and influence the Akt signaling pathway, which is involved in metabolism.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of VNN1 inhibitors. Below are detailed methodologies for key assays.
In Vitro VNN1 Enzymatic Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of VNN1 by detecting the fluorescence of a cleaved substrate.
Materials:
-
Recombinant human VNN1 enzyme
-
Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin, Pantothenate-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add 1 µL of the inhibitor solution to each well of the 384-well plate.
-
Add 20 µL of recombinant VNN1 enzyme solution (e.g., 0.6 nM final concentration for human VNN1) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., 0.5 µM final concentration for human VNN1).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Evaluation in a Mouse Model of Colitis (TNBS-induced)
This protocol describes the evaluation of a VNN1 inhibitor in a chemically induced model of colitis.
Animals:
-
Male BALB/c mice (8-10 weeks old)
Materials:
-
Test inhibitor
-
Vehicle control
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test inhibitor or vehicle to the mice daily by oral gavage for a predefined period (e.g., 7 days) before colitis induction.
-
On the day of induction, anesthetize the mice and slowly administer 100 µL of 50% ethanol containing TNBS (e.g., 2.5 mg) intrarectally using a catheter.
-
Continue daily administration of the inhibitor or vehicle for the duration of the study (e.g., 3-5 days).
-
Monitor the mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colon for macroscopic scoring of inflammation and measurement of colon length and weight.
-
Process colonic tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel VNN1 inhibitors.
Conclusion
The field of Vanin-1 inhibitor research has made significant strides, yielding a diverse array of chemical scaffolds with high potency and selectivity. The continued development and characterization of these inhibitors are essential for advancing our understanding of VNN1 biology and for the development of novel therapeutics for inflammatory and metabolic diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to this promising area of drug discovery.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule vanin inhibitors: new tools to study metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Vanin-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various Vanin-1 inhibitors, offering a valuable resource for researchers engaged in the study of Vanin-1's role in physiological and pathological processes. The data presented here is compiled from publicly available literature and aims to facilitate the selection of appropriate chemical tools for in vitro and in vivo studies.
Introduction to Vanin-1
Vanin-1 (VNN1), also known as vascular non-inflammatory molecule-1, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][3] This enzymatic activity implicates Vanin-1 in various biological processes, including oxidative stress, inflammation, and metabolism.[4] Consequently, the development of potent and selective Vanin-1 inhibitors is of significant interest for therapeutic and research purposes.
Comparative Selectivity of Vanin-1 Inhibitors
The following table summarizes the inhibitory activity and selectivity of several notable Vanin-1 inhibitors. The data is presented to allow for a direct comparison of their potency against human and mouse Vanin-1, as well as their activity against related enzymes and other off-target proteins.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Human Biotinidase (IC50) | Off-Target Profile | Source |
| "Vanin-1 inhibitor" | Human Vanin-1 | 3.4 | >1,000-fold (8.3 µM) | No significant activity against a panel of 77 major drug targets at 10 µM. | |
| Mouse Vanin-1 | 1.5 | Not Reported | |||
| RR6 | Recombinant Vanin-1 | 540 | High specificity towards Vanin-1. | A selective competitive vanin inhibitor. | |
| Human, Bovine, Rat Serum Vanins | 40, 41, 87 (respectively) | Not Reported | |||
| BI-4122 (Dual Inhibitor) | Vanin-1 | 0.3 | Not Reported | No significant activity in a panel of 268 kinases and 68 enzymes/receptors tested at 10 µM. | |
| Vanin-2 | 1.5 | Not Reported | |||
| Compound 'a' | Human Recombinant VNN1 | 20,170 | Not Reported | Not Reported | |
| Cellular (ES-2-Fluc cells) | 9,080 | Not Reported |
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its validation as a reliable research tool. Below are generalized experimental protocols for key assays used to characterize Vanin-1 inhibitors.
Vanin-1 Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of Vanin-1 through the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human or mouse Vanin-1 enzyme.
-
Fluorogenic substrate (e.g., pantothenate-AMC or biotin-AMC).
-
Assay buffer (e.g., Tris-HCl or PBS).
-
Test inhibitors dissolved in DMSO.
-
384-well black microtiter plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add test inhibitors at various concentrations to the wells of the microtiter plate.
-
Add a solution of Vanin-1 enzyme to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the IC50 values for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Biotinidase Activity Assay
This assay is performed to assess the selectivity of Vanin-1 inhibitors against the closely related enzyme, biotinidase.
-
Reagents and Materials:
-
Recombinant human biotinidase.
-
Fluorogenic substrate (e.g., biotin-AMC).
-
Assay buffer.
-
Test inhibitors dissolved in DMSO.
-
384-well black microtiter plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The procedure is similar to the Vanin-1 activity assay, with the substitution of Vanin-1 with biotinidase and the use of a biotinidase-specific substrate.
-
IC50 values are determined to quantify the inhibitory activity against biotinidase, allowing for a direct comparison of selectivity.
-
Off-Target Screening
A broader assessment of selectivity is achieved by screening the inhibitor against a panel of various enzymes, receptors, and ion channels.
-
Procedure:
-
The test inhibitor is typically screened at a single high concentration (e.g., 10 µM) against a large panel of targets.
-
The percentage of inhibition for each target is determined.
-
Significant inhibition of any off-target protein indicates potential for off-target effects and warrants further investigation with full dose-response curves to determine IC50 values.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic action of Vanin-1 and the general workflow for determining the selectivity profile of a Vanin-1 inhibitor.
Caption: Enzymatic activity of Vanin-1.
Caption: Experimental workflow for inhibitor selectivity.
References
Vanin-1-IN-2: A Comparative Guide to a Novel VNN1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vanin-1-IN-2, a potent and selective Vanin-1 (VNN1) inhibitor, with other known inhibitors. This document compiles available in vitro and in vivo data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity plays a crucial role in regulating tissue response to oxidative stress and inflammation.[3] Dysregulation of VNN1 has been implicated in various diseases, including inflammatory bowel disease, diabetes, and certain cancers, making it a promising therapeutic target.[1][4] This guide focuses on this compound, a novel inhibitor, and compares its performance with other research compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant Vanin-1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Source |
| This compound | Human Vanin-1 | 3.4 | Pantothenate-AMC | |
| Mouse Vanin-1 | 1.5 | Pantothenate-AMC | ||
| Human Biotinidase | 8300 | Biotin-AMC | ||
| RR6 | Recombinant VNN1 | 540 | Not Specified | |
| Human Serum VNNs | 40 | Not Specified | ||
| Rat Serum VNNs | 87 | Not Specified | ||
| BI-4122 | Vanin-1 & Vanin-2 | Nanomolar potency | Not Specified | |
| Compound a | Human Recombinant VNN1 | 20,170 | PA-AFC |
This compound is identified as "example 1" in patent WO2016193844A1 and a 2021 publication. Its IUPAC name is 3-[2-[(1-pyrimidin-5-ylcyclopropyl)amino]pyrimidine-5-carbonyl]benzonitrile.
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Source |
| Unbound Fraction in Plasma | 75% | Oral | |
| Systemic Exposure | High relative to mouse IC50 | Oral | |
| Recommended Dosing Regimen | 1-20 mg/kg, twice daily | Oral |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
In Vitro Vanin-1 Activity Assay
This protocol is based on the methodology described for evaluating this compound.
-
Enzyme Source: Recombinant human or mouse Vanin-1 protein, or tissue homogenates (e.g., kidney).
-
Substrate: A fluorogenic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC), is used. For selectivity profiling, biotin-AMC can be used for biotinidase.
-
Assay Buffer: 40 mM Tris·HCl, pH 7.4.
-
Procedure: a. Incubate the enzyme with varying concentrations of the inhibitor in the assay buffer. b. Initiate the reaction by adding the pantothenate-AMC substrate (final concentration, e.g., 2.5 µM). c. Monitor the fluorescence intensity over time, which corresponds to the enzymatic cleavage of the AMC group. d. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Mouse Model of Colitis
This protocol is a general representation based on descriptions of Vanin-1 inhibitor studies in colitis models.
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of Colitis: Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: The Vanin-1 inhibitor (e.g., this compound) is administered orally at a predetermined dose and frequency. A vehicle control group is included.
-
Monitoring: Monitor the mice for clinical symptoms such as weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the study, collect colon tissues for macroscopic evaluation of damage, histological analysis of inflammation, and measurement of inflammatory markers (e.g., cytokines) via methods like qPCR or ELISA.
Visualizations
The following diagrams illustrate the Vanin-1 signaling pathway and a typical experimental workflow for inhibitor evaluation.
Vanin-1 enzymatic activity and its impact on cellular redox homeostasis.
A generalized workflow for the preclinical evaluation of Vanin-1 inhibitors.
Conclusion
This compound has emerged as a highly potent and selective inhibitor of Vanin-1 with promising in vivo pharmacokinetic properties. Its nanomolar potency against both human and mouse Vanin-1, coupled with excellent selectivity over biotinidase, positions it as a valuable tool for investigating the therapeutic potential of VNN1 inhibition. While initial studies in models of kidney disease did not show a protective effect, its efficacy in a mouse model of colitis suggests its potential in inflammatory conditions. Further in vivo studies are warranted to fully elucidate the therapeutic applications of this compound. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies in this promising area of drug discovery.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
Vanin-1: Function and Therapeutic Rationale
A comprehensive analysis of research on Vanin-1 (VNN1) inhibitors reveals a growing field of interest due to the enzyme's role in oxidative stress and inflammation. While a formal, large-scale meta-analysis is not yet prevalent in the published literature, a comparative guide can be constructed from existing studies, focusing on inhibitor potency, mechanism of action, and the experimental frameworks used for their evaluation. This guide synthesizes available data to support researchers, scientists, and drug development professionals in the field.
Vanin-1 is a GPI-anchored pantetheinase that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][2][3][4] This enzymatic activity places VNN1 at the crossroads of metabolic and stress-response pathways. The production of cysteamine, in particular, can influence the cellular redox state by affecting the biosynthesis of glutathione (GSH), a key antioxidant.[5] Dysregulation of VNN1 activity has been implicated in a variety of inflammatory and metabolic diseases, making it a promising therapeutic target.
Comparative Analysis of Vanin-1 Inhibitors
Research has led to the development of several VNN1 inhibitors. The available data on their potency, typically measured by the half-maximal inhibitory concentration (IC50), is summarized below.
| Inhibitor | Chemical Class | Target Species | IC50 Value | Notes |
| RR6 | Pantetheine Analog | Rat, Mouse | Nanomolar range | A widely used, competitive, and reversible inhibitor. |
| Unnamed Inhibitor | Not Specified | Human | 3.4 nM | Potent inhibitor with high selectivity. |
| Unnamed Inhibitor | Not Specified | Mouse | 1.5 nM | Demonstrates high potency against the murine enzyme. |
| Compound 'a' | Pyrimidine Amide | Human | 20.17 µM | A novel synthetic small molecule inhibitor. |
| OMP-7 | Not Specified | Not Specified | Not Specified | Mentioned as a pharmacological inhibitor. |
| Oleuropein | Natural Product | Not Specified | Not Specified | A natural product with noted inhibitory effects. |
Signaling Pathways Involving Vanin-1
Vanin-1 activity is integrated into several key cellular signaling pathways, primarily related to metabolism and inflammation. Its expression is regulated by transcription factors such as PPAR-α, PGC-1α, and HNF-4α. VNN1 can also influence the Akt signaling pathway, which is central to regulating processes like gluconeogenesis.
Caption: Vanin-1 signaling pathway and transcriptional regulation.
Experimental Protocols for Inhibitor Evaluation
Standardized protocols are crucial for comparing the efficacy of different VNN1 inhibitors. The following outlines common methodologies cited in the literature.
In Vitro Inhibitor Activity Assay
This method is used to determine the IC50 value of a potential inhibitor against recombinant VNN1 enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor.
-
Dilute the inhibitor to various concentrations (e.g., 0.78 to 200 µM) in an appropriate buffer.
-
Prepare a solution of human recombinant VNN1 enzyme.
-
Prepare a solution of a fluorescent probe, such as PA-AFC, which becomes fluorescent upon cleavage by VNN1.
-
-
Assay Procedure:
-
Add the different concentrations of the inhibitor to the wells of a 96-well plate.
-
Add the VNN1 enzyme solution to each well and incubate.
-
Initiate the reaction by adding the fluorescent probe solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for in vitro VNN1 inhibitor screening.
In Vivo Inhibitor Efficacy in Animal Models
Animal models are essential for evaluating the therapeutic potential of VNN1 inhibitors in a physiological context.
-
Animal Model Selection:
-
Choose an appropriate animal model that reflects the disease of interest (e.g., a mouse model of colitis or a rat model of diabetes).
-
-
Inhibitor Administration:
-
The inhibitor is typically administered orally (gavage).
-
Dosage and frequency depend on the inhibitor's pharmacokinetic properties (e.g., 25-50 mg/kg).
-
A vehicle control group and a blank group (e.g., saline) are included.
-
-
Evaluation of Efficacy:
-
For inflammatory models, disease activity can be monitored through clinical scoring, histological analysis of tissues, and measurement of inflammatory biomarkers.
-
In metabolic disease models, parameters such as blood glucose levels, insulin sensitivity, and hepatic steatosis are assessed.
-
In some studies, in vivo imaging using bioluminescent probes can be employed to directly visualize the inhibition of VNN1 activity in living animals.
-
-
Data Analysis:
-
Compare the disease parameters between the inhibitor-treated group and the control groups to determine the statistical significance of the therapeutic effect.
-
Conclusion
The study of Vanin-1 inhibitors is a rapidly advancing area with significant therapeutic potential. While a formal meta-analysis is yet to be conducted, the existing body of research provides a strong foundation for comparing the efficacy of various inhibitors. The pantetheine analog RR6 and other recently developed small molecules show promise in preclinical models. The standardization of experimental protocols, as outlined in this guide, will be critical for the continued development and comparative evaluation of novel VNN1 inhibitors. Future research should focus on expanding the range of inhibitors with diverse chemical scaffolds and conducting rigorous preclinical and clinical trials to validate their therapeutic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Vanin-1-IN-2: A Procedural Guide for Laboratory Personnel
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vanin-1-IN-2, a potent vanin-1 inhibitor used in research.[1] Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.
I. Understanding the Compound: this compound
This compound is a potent inhibitor of vanin-1, a cell-surface associated protein.[1] As with any potent, biologically active compound, it must be treated as hazardous chemical waste unless explicitly stated otherwise by a comprehensive Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, general principles of chemical waste management for potent research compounds should be strictly followed.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
Recommended PPE:
-
Gloves: Nitrile gloves are recommended. Ensure they are compatible with the solvents used to dissolve this compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If working with the solid form where dust generation is possible, a properly fitted respirator may be necessary.
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including contaminated labware.
-
Segregation of Waste:
-
All waste contaminated with this compound, including unused stock solutions, treated experimental samples, contaminated gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, paper towels, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. The container should be appropriate for the solvents used (e.g., a glass bottle for organic solvents).
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Drain disposal of this compound is strictly prohibited unless explicitly approved by your local EHS office and it appears on an approved list of drain-disposable chemicals.[2][3] Given its biological potency, it is highly unlikely to be approved for drain disposal.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
V. Quantitative Data for Chemical Waste Handling
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste disposal that should be adhered to.
| Parameter | Guideline | Rationale |
| Waste Container Volume | Do not fill liquid waste containers beyond 90% capacity. | To prevent spills and allow for vapor expansion. |
| Satellite Accumulation | Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a laboratory at any one time. | Compliance with EPA regulations and minimization of risk. |
| Storage Time Limit | Transfer waste from a satellite accumulation area to the central storage facility within 3 days of the container being full. | To ensure timely disposal and prevent prolonged storage in a non-specialized area. |
| pH Neutralization | For approved drain disposal of acidic or basic solutions, neutralize to a pH range of 5.5 to 9.0.[3] | To protect plumbing and prevent adverse reactions in the wastewater system. This compound is not approved for this. |
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and requirements for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Vanin-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling instructions, and disposal plans for the potent Vanin-1 inhibitor, Vanin-1-IN-2. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent small molecule enzyme inhibitors. It is imperative to consult the vendor-specific SDS upon receipt of the compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling the compound, especially when handling the solid form. |
Emergency Procedures:
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Weighing and Aliquoting: Handle the solid form of this compound in a chemical fume hood to avoid inhalation of dust particles.
-
Solution Preparation: Prepare solutions in a well-ventilated area. Common solvents for small molecule inhibitors include dimethyl sulfoxide (DMSO).
-
Avoid Contamination: Use dedicated spatulas and glassware.
Storage:
| Form | Storage Condition | Duration |
| Solid | Store at -20°C | Long-term |
| In Solution (e.g., DMSO) | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | Short to medium-term |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste. |
Vanin-1 Signaling Pathway and Inhibition
Vanin-1 is a pantetheinase, an ectoenzyme that plays a role in oxidative stress and inflammation. It catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and cysteamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
